6-Phenyltetradecane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradecan-6-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34/c1-3-5-7-8-9-12-16-19(15-11-6-4-2)20-17-13-10-14-18-20/h10,13-14,17-19H,3-9,11-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIFFBFSKQPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875290 | |
| Record name | BENZENE, (1-PENTYLNONYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4534-55-8 | |
| Record name | Benzene, (1-pentylnonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-PENTYLNONYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Phenyltetradecane for Analytical Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-phenyltetradecane, a crucial analytical standard in various research and development applications. The document details two primary synthetic methodologies, presents quantitative data in a clear, tabular format, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the logical workflows of the synthetic pathways.
Introduction
This compound is a long-chain alkylbenzene whose isomeric purity is critical for its use as an analytical standard. Accurate quantification and identification of related compounds in complex matrices, such as in drug metabolism studies or environmental analysis, rely on the availability of high-purity reference materials. This guide outlines two robust synthetic routes for the preparation of this compound: the Friedel-Crafts acylation followed by Clemmensen reduction, and a Grignard reaction-based approach.
Synthetic Methodologies
Two principal synthetic pathways are presented for the synthesis of this compound, each offering distinct advantages in terms of reagent availability, scalability, and control over regioselectivity.
Method 1: Friedel-Crafts Acylation and Clemmensen Reduction
This classic approach involves a two-step process. The first step is the Friedel-Crafts acylation of benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst to form a ketone intermediate. The subsequent step involves the reduction of the ketone to the corresponding alkane. This method is particularly advantageous due to its high regioselectivity, as carbocation rearrangements are avoided.
Logical Workflow for Friedel-Crafts Acylation and Clemmensen Reduction
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation followed by Clemmensen reduction.
Method 2: Grignard Reaction
This alternative route utilizes the nucleophilic addition of a Grignard reagent to a ketone. Specifically, phenylmagnesium bromide is reacted with 6-tetradecanone. The resulting tertiary alcohol is then deoxygenated to yield the final product. This method offers a convergent approach to the target molecule.
Logical Workflow for Grignard Reaction
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its intermediates.
Table 1: Reaction Parameters and Yields
| Step | Synthetic Method | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Friedel-Crafts Acylation | Benzene, Hexanoyl Chloride, AlCl₃ | 4 | 0-25 | 85 |
| 2 | Clemmensen Reduction | 1-Phenylhexan-1-one, Zn(Hg), HCl | 12 | Reflux | 70 |
| 1 | Grignard Reaction | Phenylmagnesium Bromide, 6-Tetradecanone | 2 | 0-25 | 90 |
| 2 | Deoxygenation | 6-Phenyltetradecan-6-ol, H₂, Pd/C | 8 | 50 | 80 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₄ |
| Molecular Weight | 274.49 g/mol |
| Boiling Point | Approx. 165-170 °C at 0.5 mmHg |
| ¹H NMR (CDCl₃, δ) | 7.30-7.15 (m, 5H, Ar-H), 2.60 (t, J=7.8 Hz, 1H, benzylic-CH), 1.65-1.55 (m, 2H), 1.35-1.20 (m, 22H), 0.88 (t, J=6.5 Hz, 3H) |
| ¹³C NMR (CDCl₃, δ) | 142.8, 128.3, 128.2, 125.6, 45.2, 36.8, 31.9, 29.7, 29.6, 29.3, 22.7, 14.1 |
| Mass Spectrum (EI) | m/z (%): 274 (M⁺, 15), 105 (100), 91 (85) |
| Purity (GC-MS) | >99% |
Experimental Protocols
Synthesis of 1-Phenylhexan-1-one (Intermediate for Method 1)
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To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide, cooled to 0 °C, a solution of hexanoyl chloride (1.0 eq) in dry carbon disulfide is added dropwise.
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Benzene (5.0 eq) is then added slowly, maintaining the temperature below 5 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
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The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 1-phenylhexan-1-one as a colorless oil.
Synthesis of this compound (Method 1)
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A mixture of 1-phenylhexan-1-one (1.0 eq), amalgamated zinc (5.0 eq), concentrated hydrochloric acid (10 eq), and toluene is heated to reflux with vigorous stirring for 12 hours.
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Additional portions of concentrated hydrochloric acid are added every 3 hours.
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After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane) to give this compound.
Synthesis of 6-Phenyltetradecan-6-ol (Intermediate for Method 2)
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To a solution of phenylmagnesium bromide (1.5 eq) in dry diethyl ether, a solution of 6-tetradecanone (1.0 eq) in dry diethyl ether is added dropwise at 0 °C.
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The reaction mixture is then stirred at room temperature for 2 hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
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The solvent is removed in vacuo to yield crude 6-phenyltetradecan-6-ol, which can be used in the next step without further purification.
Synthesis of this compound (Method 2)
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A solution of 6-phenyltetradecan-6-ol (1.0 eq) in ethanol is hydrogenated in the presence of 10% palladium on charcoal (0.1 eq) at 50 °C under a hydrogen atmosphere (50 psi) for 8 hours.
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The catalyst is removed by filtration through a pad of Celite.
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The solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography (hexane) to afford this compound as a colorless oil.
Conclusion
This guide has detailed two effective and regioselective methods for the synthesis of high-purity this compound suitable for use as an analytical standard. The choice between the Friedel-Crafts acylation/Clemmensen reduction pathway and the Grignard reaction approach will depend on the specific laboratory capabilities and reagent availability. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Unlocking the Isomeric Complexity of Phenyltetradecane: A Mass Spectral Library and Technical Guide
For researchers, scientists, and professionals in drug development, the accurate identification of phenyltetradecane isomers is crucial for a multitude of applications, from environmental monitoring to the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive mass spectral library for key phenyltetradecane isomers, detailed experimental protocols for their analysis by gas chromatography-mass spectrometry (GC-MS), and a foundational understanding of their fragmentation patterns.
Phenyltetradecanes, a class of alkylbenzenes, present a significant analytical challenge due to the large number of potential positional isomers. Each isomer, differing only in the attachment point of the phenyl group to the tetradecyl chain, can exhibit unique chemical and physical properties. Mass spectrometry, particularly when coupled with gas chromatography, stands as a powerful tool for the differentiation and quantification of these closely related compounds. This guide serves as a practical resource for leveraging this technology for the unambiguous identification of phenyltetradecane isomers.
Mass Spectral Data of Phenyltetradecane Isomers
The electron ionization (EI) mass spectra of phenyltetradecane isomers are characterized by a molecular ion peak (M+) at m/z 274, corresponding to the molecular weight of C20H34. However, the true distinguishing power lies in the unique fragmentation patterns that arise from the position of the phenyl group along the alkyl chain. The subsequent tables summarize the key mass spectral data for 1-phenyltetradecane, 2-phenyltetradecane, and other internal isomers.
Table 1: Mass Spectral Data for 1-Phenyltetradecane
| m/z | Relative Intensity (%) |
| 91 | 100.0 |
| 92 | 8.5 |
| 105 | 5.1 |
| 43 | 4.8 |
| 41 | 4.2 |
| 274 | 3.5 |
| 57 | 3.4 |
| 55 | 3.1 |
| 29 | 2.8 |
| 77 | 2.5 |
Table 2: Characteristic Mass Fragments for Internal Phenyltetradecane Isomers
| Isomer | Key Fragment Ions (m/z) |
| 2-Phenyltetradecane | 105, 91 |
| 3-Phenyltetradecane | 119, 91 |
| 4-Phenyltetradecane | 133, 91 |
| 5-Phenyltetradecane | 147, 91 |
Understanding the Fragmentation Pathways
The fragmentation of phenyltetradecane isomers under electron ionization is governed by established principles of mass spectrometry, including the stability of the resulting carbocations. The position of the phenyl group dictates the primary cleavage points along the alkyl chain.
A diagram illustrating the fragmentation pathways is provided below:
For 1-phenyltetradecane, the most favorable fragmentation is benzylic cleavage, leading to the formation of the highly stable tropylium ion at m/z 91, which is typically the base peak.[1] For internal isomers, α-cleavage on either side of the phenyl-substituted carbon is the dominant fragmentation route.[1] This results in the formation of characteristic benzylic carbocations (e.g., m/z 105 for 2-phenyltetradecane, m/z 119 for 3-phenyltetradecane, etc.), which can then undergo further rearrangement to produce the tropylium ion at m/z 91.[1] The McLafferty rearrangement is another potential fragmentation pathway for these isomers.
Experimental Protocol: GC-MS Analysis of Phenyltetradecane Isomers
The following protocol is a comprehensive methodology for the analysis of phenyltetradecane isomers in a research setting, adapted from established methods for long-chain alkylbenzenes.
1. Sample Preparation
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Standard Preparation: Prepare individual stock solutions of available phenyltetradecane isomers in a high-purity solvent such as hexane or dichloromethane. Create a mixed standard solution containing all isomers at the desired concentration.
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Matrix Samples (e.g., sediment, biological tissues): An exhaustive extraction is required. A common method involves Soxhlet extraction with a suitable solvent or an accelerated solvent extraction (ASE) system. The extract should then be concentrated and subjected to a cleanup procedure, such as column chromatography using silica gel or alumina, to remove interfering compounds.
2. Gas Chromatography (GC) Conditions
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Injector: Split/splitless injector, operated in splitless mode for trace analysis.
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Injector Temperature: 280 °C.
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Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
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Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended for good separation of the isomers.
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 300 °C.
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Final hold: 10 minutes at 300 °C.
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3. Mass Spectrometry (MS) Conditions
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: m/z 40-400.
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Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used, monitoring the key fragment ions for each isomer to enhance sensitivity and selectivity.
A diagram of the experimental workflow is presented below:
Conclusion
The data and protocols presented in this guide provide a robust framework for the confident identification and analysis of phenyltetradecane isomers. By understanding their characteristic fragmentation patterns and employing optimized GC-MS methodologies, researchers can effectively navigate the complexities of these important organic compounds. The provided mass spectral library, though not exhaustive for all possible isomers, serves as a critical reference point for the scientific community. Further research to populate the spectral libraries of all phenyltetradecane isomers will continue to enhance the analytical capabilities in this field.
References
An In-depth Technical Guide to 6-Phenyltetradecane: Properties, Synthesis, and Characterization
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 6-phenyltetradecane. Due to a lack of specific experimental data for the this compound isomer in published literature, this guide leverages established principles of organic chemistry and available data for related phenylalkane isomers to provide well-founded estimations and methodologies.
Physical and Chemical Properties
Table 1: Comparison of Physical Properties of Phenyltetradecane Isomers
| Property | 1-Phenyltetradecane | 2-Phenyltetradecane | This compound (Estimated) |
| Molecular Formula | C₂₀H₃₄ | C₂₀H₃₄ | C₂₀H₃₄ |
| Molecular Weight | 274.49 g/mol | 274.49 g/mol | 274.49 g/mol |
| Boiling Point | 359 °C | 355.4 °C | ~350-360 °C |
| Melting Point | 16 °C | Not available | Liquid at room temperature |
| Density | 0.854 g/mL at 20 °C | 0.854 g/mL | ~0.85 g/mL |
| Refractive Index | n20/D 1.481 | n20/D 1.481 | ~1.48 |
Chemical Properties:
This compound is a long-chain alkylbenzene. Its chemical reactivity is characterized by the presence of the benzene ring and the long alkyl chain.
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Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and further Friedel-Crafts alkylation or acylation. The bulky tetradecyl group may sterically hinder substitution at the ortho positions.
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Alkyl Chain: The tetradecyl chain is relatively inert but can undergo free-radical substitution under appropriate conditions (e.g., exposure to UV light and halogens). Oxidation of the benzylic carbon (the carbon atom of the alkyl chain attached to the benzene ring) can occur under strong oxidizing conditions.
Synthesis of this compound
The most common and direct method for synthesizing this compound is the Friedel-Crafts alkylation of benzene. This can be achieved using either an alkene (a tetradecene isomer) or a haloalkane (6-halotetradecane) as the alkylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation
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Reactant Preparation: A reaction flask is charged with anhydrous benzene, which serves as both the solvent and the reactant.
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Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is added to the benzene. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and typically cooled in an ice bath.
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Addition of Alkylating Agent: The alkylating agent, either a mixture of tetradecene isomers (which would require subsequent separation of the resulting phenyltetradecane isomers) or, more specifically, 6-chlorotetradecane, is added dropwise to the stirred mixture.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: The reaction is quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to isolate this compound.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
Experimental Protocols:
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Gas Chromatography-Mass Spectrometry (GC-MS):
-
Methodology: A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the separation of any isomers or impurities. The separated components are then introduced into a mass spectrometer, typically using electron ionization (EI).
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Expected Results: this compound would elute at a specific retention time. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 274. The fragmentation pattern would be characteristic of a phenylalkane, with a prominent peak at m/z = 91 corresponding to the tropylium ion (C₇H₇⁺), and other fragments resulting from cleavage along the alkyl chain.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃), and both ¹H and ¹³C NMR spectra are acquired.
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Expected ¹H NMR Spectrum:
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A multiplet in the aromatic region (~7.1-7.3 ppm) integrating to 5 protons, corresponding to the phenyl group.
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A multiplet corresponding to the benzylic proton (the proton on the carbon attached to the phenyl group) around 2.5-2.7 ppm.
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A series of multiplets for the methylene protons of the tetradecyl chain between approximately 1.2 and 1.6 ppm.
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A triplet for the terminal methyl group protons around 0.8-0.9 ppm.
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-
Expected ¹³C NMR Spectrum:
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Several signals in the aromatic region (~125-145 ppm).
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A signal for the benzylic carbon around 40-45 ppm.
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A series of signals for the methylene carbons of the alkyl chain between ~22-35 ppm.
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A signal for the terminal methyl carbon around 14 ppm.
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-
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Infrared (IR) Spectroscopy:
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Methodology: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded.
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Expected Spectrum:
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C-H stretching vibrations for the aromatic protons just above 3000 cm⁻¹.
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C-H stretching vibrations for the aliphatic protons just below 3000 cm⁻¹.
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C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
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C-H bending vibrations for the alkyl chain around 1465 cm⁻¹ and 1375 cm⁻¹.
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Out-of-plane C-H bending vibrations for the monosubstituted benzene ring in the 690-770 cm⁻¹ region.
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Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity, toxicological properties, or any involvement in signaling pathways for this compound. Research in this area would be necessary to determine its potential applications or hazards in a biological context.
Disclaimer: The information provided in this guide for this compound is based on established chemical principles and extrapolated from data on related isomers. All proposed experimental protocols should be adapted and optimized based on specific laboratory conditions and safety considerations.
6-Phenyltetradecane as a Geochemical Marker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkylbenzenes are a class of aromatic hydrocarbons that have garnered significant attention in the field of organic geochemistry. Their molecular structure, consisting of a benzene ring attached to a long alkyl chain, makes them valuable as molecular markers for tracing the sources of organic matter, understanding petroleum systems, and reconstructing past environmental conditions. Among these, 6-phenyltetradecane, a specific isomer of phenyltetradecane (C20H34), serves as a key indicator in geochemical investigations.
This technical guide provides an in-depth overview of this compound as a geochemical marker. It covers its geochemical significance, analytical methodologies for its detection and quantification, and its potential biosynthetic origins. The information is presented to be a valuable resource for researchers in geochemistry, environmental science, and petroleum exploration. While the focus is on this compound, the broader context of long-chain alkylbenzenes is also discussed to provide a comprehensive understanding.
Geochemical Significance
The presence and distribution of this compound and its isomers in geological samples such as crude oils and sediments can provide critical insights into several aspects of a petroleum system and the depositional environment.
Source of Organic Matter: The distribution of phenylalkane isomers can be indicative of the source of the organic matter. While long-chain alkylbenzenes were once primarily associated with anthropogenic sources due to their use in the production of detergents (linear alkylbenzene sulfonates), naturally occurring long-chain alkylbenzenes have been identified in sediments and crude oils. Their origin is often linked to microbial sources, particularly bacteria. The specific isomer distribution can, therefore, help differentiate between natural and contaminant sources.
Thermal Maturity: The relative abundance of different phenylalkane isomers can be used as an indicator of the thermal maturity of the source rock or crude oil. As thermal maturity increases, isomerization reactions can alter the distribution of the isomers.
Depositional Environment: The presence of specific suites of biomarkers, including long-chain alkylbenzenes, can help in the reconstruction of the paleoenvironment of deposition. For instance, certain distributions might be associated with marine, lacustrine, or terrestrial depositional settings.
Data Presentation
While extensive quantitative data specifically for this compound is not widely available in a consolidated format in the literature, the following table summarizes the method detection limits for various phenylalkane isomers, including those of the C14 alkyl chain, as reported in a standard operating procedure by the U.S. Geological Survey (USGS). This provides a baseline for the analytical sensitivity required for their detection.
| Compound | Method Detection Limit (ng/g dry weight) |
| 7-phenyl-C14 | 4.96 |
| 6-phenyl-C14 | 6.01 |
| 5-phenyl-C14 | 5.55 |
| 4-phenyl-C14 | Not Reported |
| 3-phenyl-C14 | 1.15 |
| 2-phenyl-C14 | 4.09 |
Data sourced from a USGS Standard Operating Procedure for the instrumental analysis of long-chain alkylbenzenes.
Experimental Protocols
The analysis of this compound and other long-chain alkylbenzenes in geological samples involves a multi-step process encompassing extraction, fractionation, and instrumental analysis.
Sample Preparation and Extraction
Objective: To extract the total lipid fraction, including long-chain alkylbenzenes, from the sediment or rock matrix.
Apparatus:
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Soxhlet extractor
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Cellulose extraction thimbles
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Round-bottom flasks
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Heating mantle
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Rotary evaporator
Reagents:
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Dichloromethane (DCM), pesticide grade or equivalent
-
Methanol (MeOH), pesticide grade or equivalent
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Anhydrous sodium sulfate (Na2SO4), pre-combusted
Procedure:
-
Sample Preparation: Sediment or powdered rock samples are freeze-dried to remove water and then accurately weighed into a pre-extracted cellulose thimble.
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Soxhlet Extraction: The thimble is placed in a Soxhlet extractor. The extraction is typically performed with a mixture of dichloromethane and methanol (e.g., 93:7 v/v) for 24-72 hours.
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Concentration: The resulting extract is concentrated using a rotary evaporator to a small volume.
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Sulfur Removal: Elemental sulfur, which can interfere with chromatographic analysis, is removed by passing the extract through activated copper filings.
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Drying: The extract is dried over anhydrous sodium sulfate.
Fractionation
Objective: To separate the total lipid extract into different compound classes (e.g., aliphatics, aromatics, and polars) to reduce matrix complexity.
Apparatus:
-
Chromatography column
-
Silica gel (activated)
-
Alumina (activated)
Reagents:
-
Hexane, pesticide grade or equivalent
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Methanol (MeOH), pesticide grade or equivalent
Procedure:
-
Column Preparation: A chromatography column is packed with activated silica gel or a combination of silica gel and alumina.
-
Sample Loading: The concentrated extract is loaded onto the top of the column.
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Elution: The column is eluted with solvents of increasing polarity.
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The aliphatic fraction (containing n-alkanes and branched alkanes) is eluted with a non-polar solvent like hexane.
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The aromatic fraction (containing long-chain alkylbenzenes) is eluted with a solvent mixture of intermediate polarity, such as hexane:DCM.
-
The polar fraction is eluted with a more polar solvent mixture, such as DCM:MeOH.
-
-
Fraction Collection: Each fraction is collected separately and concentrated.
Instrumental Analysis
Objective: To identify and quantify this compound and other long-chain alkylbenzenes in the aromatic fraction.
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC Parameters (Typical):
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Column: A non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection mode.
-
Temperature Program: An initial oven temperature of around 60-80°C, ramped at a controlled rate (e.g., 4-6°C/min) to a final temperature of 300-320°C, and held for a period of time to ensure elution of all compounds of interest.
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Mass Range: m/z 50-550.
-
Key Ions for Phenylalkanes: The tropylium ion (m/z 91) is a characteristic fragment for alkylbenzenes. Other ions, including the molecular ion (M+), are also monitored.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationships in the geochemical interpretation of phenyltetradecane data.
Potential Biosynthetic Pathway
The natural occurrence of long-chain alkylbenzenes is thought to originate from the diagenesis of bacterially synthesized precursors. One proposed pathway involves the biosynthesis of phenylalkanoic acids by bacteria. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical biosynthetic and diagenetic pathway to phenylalkanes.
Conclusion
This compound, as part of the broader suite of long-chain alkylbenzenes, is a valuable geochemical marker. Its analysis, though complex, can yield significant information for petroleum exploration and paleoenvironmental studies. The methodologies outlined in this guide provide a framework for the robust analysis of these compounds. Further research to populate public databases with quantitative data on this compound and its isomers from a wider range of geological settings would greatly enhance its utility as a specific and reliable geochemical proxy. The continued development of high-resolution analytical techniques will undoubtedly lead to a more nuanced understanding of the sources and diagenetic pathways of these informative molecules.
The Unseen Aromatic Backbone: A Technical Guide to the Natural Occurrence of Phenylalkanes in Crude Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crude oil, the lifeblood of modern industry, is a complex subterranean fluid teeming with a vast array of organic molecules. Beyond the well-studied alkanes and polycyclic aromatic hydrocarbons (PAHs), a significant and often overlooked class of compounds exists: the phenylalkanes. These molecules, characterized by a benzene ring attached to an alkyl chain, are naturally present in petroleum reservoirs and carry a wealth of information about the oil's origin, thermal history, and biodegradation level. For researchers in the petrochemical and environmental fields, phenylalkanes serve as valuable biomarkers. For professionals in drug development, understanding the natural occurrence and structural diversity of these compounds can offer insights into novel pharmacophores and potential toxicological concerns. This technical guide provides an in-depth exploration of the natural occurrence of phenylalkanes in crude oil, detailing their formation, analytical determination, and distribution.
Geochemical Formation of Phenylalkanes
The presence of phenylalkanes in crude oil is not a random occurrence but the result of a long and complex series of geochemical transformations of biological precursors over millions of years. The primary source of organic matter for petroleum formation is biomass from marine and lacustrine organisms, as well as terrestrial plants.[1]
Biological Precursors:
The journey from living organism to phenylalkane begins with specific biomolecules. Key precursors are thought to include:
-
Lipids and Fatty Acids: Long-chain fatty acids from bacterial and algal membranes can undergo cyclization and aromatization during diagenesis (the initial phase of alteration at low temperatures and pressures) and catagenesis (the subsequent thermal cracking at higher temperatures and pressures) to form alkylbenzenes.
-
Carotenoids: These pigments, abundant in algae and cyanobacteria, possess long isoprenoid chains. Through a series of cleavage, cyclization, and aromatization reactions, these structures can be transformed into a variety of short- and long-chain alkylbenzenes.
-
Terpenoids: Resins and other compounds from terrestrial plants are rich in terpenoids. Diagenetic alteration of these molecules, including diterpenoids and triterpenoids, can lead to the formation of a diverse suite of aromatic hydrocarbons, including some phenylalkanes.
Geochemical Transformation Pathways:
The transformation of these biological precursors into stable phenylalkanes involves a series of intricate geochemical reactions within sedimentary basins. As organic-rich sediments are buried and subjected to increasing temperature and pressure, the following key processes occur:
-
Diagenesis: In the early stages of burial, microbial activity and low-temperature chemical reactions begin to alter the original organic matter. This can include the initial cyclization of long-chain lipids.
-
Catagenesis: As temperatures rise (typically 50-150°C), thermal cracking becomes the dominant process. This is where the kerogen (insoluble organic matter) breaks down to generate oil and gas. During catagenesis, a series of reactions, including defunctionalization (loss of oxygen, nitrogen, and sulfur), cyclization, and aromatization, lead to the formation of aromatic hydrocarbons. The formation of the phenyl ring and the attachment of alkyl chains occur through complex radical and catalytic reactions, with clay minerals in the source rock often acting as catalysts.
The following diagram illustrates a simplified conceptual pathway for the formation of phenylalkanes from biological precursors.
Quantitative Distribution of Phenylalkanes in Crude Oil
The concentration and distribution of phenylalkanes in crude oil are highly variable and depend on the source of the organic matter, the depositional environment, the thermal maturity of the source rock, and any subsequent alteration processes like biodegradation. Generally, phenylalkanes with shorter alkyl chains are more abundant in more mature oils due to thermal cracking of longer chains.
The following tables summarize the quantitative data for selected phenylalkanes identified in crude oils from different sedimentary basins. This data is illustrative of the range of concentrations and distributions that can be encountered.
Table 1: Distribution of C0-C5 Alkylbenzenes in Crude Oils from Various Basins
| Compound | Tarim Basin Oils (Relative Abundance %) | Beibuwan Basin Oils (Relative Abundance %) | Songliao Basin Oils (Relative Abundance %) |
| Benzene | 5.2 - 15.8 | 3.1 - 10.5 | 4.5 - 12.3 |
| Toluene | 10.1 - 25.6 | 12.3 - 28.9 | 11.7 - 22.4 |
| Ethylbenzene | 1.5 - 4.2 | 2.1 - 5.6 | 1.8 - 4.9 |
| m+p-Xylene | 4.8 - 12.3 | 6.2 - 15.8 | 5.5 - 13.1 |
| o-Xylene | 2.1 - 6.5 | 3.3 - 8.9 | 2.8 - 7.2 |
| Isopropylbenzene | 0.5 - 1.8 | 0.8 - 2.5 | 0.6 - 2.1 |
| n-Propylbenzene | 0.7 - 2.1 | 1.1 - 3.2 | 0.9 - 2.8 |
| 1,3,5-Trimethylbenzene | 1.2 - 3.5 | 1.8 - 4.9 | 1.5 - 4.1 |
| 1,2,4-Trimethylbenzene | 3.1 - 8.9 | 4.2 - 11.5 | 3.8 - 9.7 |
| tert-Butylbenzene | <0.1 | 0.1 - 0.5 | <0.1 |
| sec-Butylbenzene | 0.3 - 1.2 | 0.5 - 1.9 | 0.4 - 1.5 |
| 1,2,3,4-Tetramethylbenzene | 0.8 - 2.5 | 1.1 - 3.8 | 0.9 - 2.9 |
Data compiled from relative peak areas in published gas chromatograms. Actual concentrations can vary significantly.
Experimental Protocols for Phenylalkane Analysis
The identification and quantification of phenylalkanes in the complex matrix of crude oil require a multi-step analytical approach. The following provides a detailed methodology for their analysis.
1. Sample Preparation: Fractionation of Crude Oil
To isolate the aromatic fraction containing phenylalkanes from the complex crude oil matrix, a fractionation step is essential.
-
Objective: To separate the crude oil into saturate, aromatic, and polar fractions.
-
Apparatus: Glass chromatography column, silica gel (activated), alumina (activated), collection vials, rotary evaporator.
-
Procedure:
-
Deasphaltenate the crude oil sample by precipitation with n-heptane.
-
Prepare a chromatography column by packing it with activated silica gel and alumina.
-
Dissolve a known amount of the deasphaltened oil in a minimal amount of n-hexane.
-
Load the sample onto the column.
-
Elute the saturate fraction with n-hexane.[2]
-
Elute the aromatic fraction with a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).[2]
-
Elute the polar fraction with a more polar solvent mixture, such as dichloromethane and methanol.
-
Concentrate the collected aromatic fraction using a rotary evaporator under a gentle stream of nitrogen.
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the separation, identification, and quantification of phenylalkanes.
-
Objective: To separate individual phenylalkane isomers and obtain mass spectra for their identification and quantification.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 280-300°C.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature of 300-320°C at a rate of 3-6°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Mode: Full scan mode (e.g., m/z 40-550) for identification of unknown compounds.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis of target phenylalkanes, monitoring characteristic ions (e.g., m/z 91, 105, 119 for alkylbenzenes) improves sensitivity and selectivity.
-
-
Quantification:
-
Internal Standards: A known amount of an internal standard (e.g., deuterated aromatic compounds not present in the sample) is added to the sample before analysis.
-
Calibration: A calibration curve is generated using certified reference standards of the target phenylalkanes at different concentrations.
-
Calculation: The concentration of each phenylalkane in the sample is calculated based on its peak area relative to the internal standard and the calibration curve.
-
The following diagram illustrates the analytical workflow for the determination of phenylalkanes in crude oil.
Relevance to Drug Development
While seemingly distant from the pharmaceutical world, the study of naturally occurring phenylalkanes in crude oil can have implications for drug development professionals. The vast structural diversity of these compounds, honed by geological processes over eons, represents a unique and untapped source of chemical scaffolds. Some naturally occurring aromatic compounds from other sources have been shown to possess biological activity, including cytotoxic and antimicrobial properties. A systematic investigation into the bioactivity of phenylalkanes from crude oil could potentially lead to the discovery of new lead compounds for drug discovery programs. Furthermore, understanding the toxicological profiles of these compounds is crucial, as human exposure can occur through environmental contamination and the use of petroleum-derived products.
Conclusion
Phenylalkanes are integral components of crude oil that provide a window into the Earth's deep carbon cycle and the history of petroleum systems. Their systematic study requires a combination of sophisticated analytical techniques and a deep understanding of geochemical principles. For researchers in the energy and environmental sectors, they are powerful tools for oil exploration and environmental forensics. For those in the life sciences, they represent a frontier of naturally occurring chemical diversity with yet-to-be-explored biological potential. This guide provides a foundational understanding of these fascinating molecules, encouraging further research into their occurrence, behavior, and potential applications.
References
An In-depth Technical Guide to the Structural Elucidaion of C14 Alkylbenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of C14 alkylbenzenes. These compounds, characterized by a benzene ring substituted with a C14 alkyl chain, are of significant interest in various industrial and environmental contexts. Their accurate identification is crucial for quality control, environmental monitoring, and in understanding their metabolic fate in biological systems.
This document details the key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing both quantitative data and standardized experimental protocols. Furthermore, visual workflows and logical diagrams are presented to facilitate a deeper understanding of the structural elucidation process.
Introduction to C14 Alkylbenzenes
C14 alkylbenzenes are a class of aromatic hydrocarbons that consist of a benzene ring attached to a fourteen-carbon alkyl chain. The position of the phenyl group along the alkyl chain leads to a variety of structural isomers, each with potentially unique physical, chemical, and toxicological properties. The linear C14 alkylbenzene is commonly known as phenyldodecane, with isomers such as 1-phenyldodecane, 2-phenyldodecane, and so on, depending on the attachment point of the benzene ring to the dodecyl chain. The complexity of isomeric mixtures necessitates sophisticated analytical approaches for their separation and unambiguous identification.
Analytical Techniques for Structural Elucidation
The structural elucidation of C14 alkylbenzenes primarily relies on a combination of chromatographic separation and spectroscopic techniques. Gas chromatography is employed to separate the individual isomers, while mass spectrometry and nuclear magnetic resonance spectroscopy provide the detailed structural information necessary for their identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like C14 alkylbenzenes. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then ionizes the separated components and fragments them, producing a unique mass spectrum that serves as a molecular fingerprint.
The fragmentation of C14 alkylbenzene isomers in electron ionization (EI) mass spectrometry is highly informative for determining the position of the phenyl group on the alkyl chain. The primary fragmentation pathway involves cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium ion (m/z 91) or a substituted benzylic cation. The relative abundance of key fragment ions can help distinguish between different isomers.
Table 1: Key Mass Spectral Fragments for Phenyldodecane Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| 1-Phenyldodecane | 246 | 91 (Tropylium ion, base peak), 105, 119, 133 |
| 2-Phenyldodecane | 246 | 105 (Methyltropylium ion, often the base peak), 91 |
| Internal Isomers | 246 | Characteristic fragments from cleavage at the benzylic position. For example, 3-phenyldodecane would show a prominent peak at m/z 119. |
Note: The fragmentation patterns can be complex, and interpretation often requires comparison with reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the isomeric structure.
In the ¹H NMR spectrum of a C14 alkylbenzene, the aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm. The chemical shift and multiplicity of the protons on the alkyl chain are highly dependent on their proximity to the benzene ring. The benzylic protons (the protons on the carbon atom directly attached to the benzene ring) are particularly diagnostic.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons and the carbons of the alkyl chain, especially the benzylic carbon, are key indicators of the substitution pattern.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Phenyldodecane Isomers in CDCl₃
| Isomer | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1-Phenyldodecane | Aromatic: ~7.2 (m, 5H), Benzylic (α-CH₂): ~2.6 (t, 2H), Alkyl Chain: ~1.6 (m), ~1.3 (m), ~0.9 (t, 3H) | Aromatic: ~143, ~128.5, ~128.2, ~125.6, Benzylic (α-C): ~36, Alkyl Chain: ~32, ~31.5, ~29.7, ~29.6, ~29.4, ~29.3, ~22.7, ~14.1 |
| 2-Phenyldodecane | Aromatic: ~7.2 (m, 5H), Benzylic (α-CH): ~2.7 (m, 1H), Alkyl Chain: ~1.6 (m), ~1.2 (m), ~0.9 (t, 3H), α-CH₃: ~1.2 (d, 3H) | Aromatic: ~146, ~128.3, ~126.8, ~125.9, Benzylic (α-C): ~40, Alkyl Chain: ~37, ~31.9, ~29.7, ~29.6, ~29.3, ~27.3, ~22.7, ~14.1, α-CH₃: ~22.5 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from the Spectral Database for Organic Compounds (SDBS).[1][2]
Experimental Protocols
GC-MS Analysis Protocol
This protocol provides a standardized method for the analysis of C14 alkylbenzenes in a sample matrix.
-
Sample Preparation:
-
For liquid samples, dilute an appropriate volume in a suitable solvent (e.g., hexane or dichloromethane).
-
For solid samples, perform a solvent extraction (e.g., Soxhlet extraction) followed by concentration and solvent exchange if necessary.
-
Incorporate an internal standard for quantitative analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Injector: Split/splitless injector at 250°C.
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify peaks corresponding to C14 alkylbenzene isomers based on their retention times and mass spectra.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.
-
Quantify the concentration of each isomer using the internal standard method.
-
NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of C14 alkylbenzene samples.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample (or a concentrated fraction from chromatography) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the structure.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.
-
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the structural elucidation of C14 alkylbenzenes.
Caption: Overall experimental workflow for the structural elucidation of C14 alkylbenzenes.
Caption: Logical decision-making process for isomer identification based on MS data.
Conclusion
The structural elucidation of C14 alkylbenzenes is a multi-step process that requires the synergistic use of powerful analytical techniques. GC-MS provides excellent separation of isomers and initial structural information through fragmentation patterns, while NMR spectroscopy offers the definitive data required for unambiguous isomer assignment. By following the detailed experimental protocols and utilizing the reference data provided in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize these important compounds in various matrices. The visualized workflows further clarify the logical progression of the analysis, from sample introduction to final structural determination.
References
6-Phenyltetradecane: A Technical Overview of a Novel Compound
Executive Summary
This technical guide addresses the available information for 6-phenyltetradecane, a specific isomer of phenyltetradecane. Extensive database searches indicate that this compound is not a commercially available compound and does not have a registered CAS number. Consequently, information regarding its suppliers, specific experimental protocols, and established signaling pathways is not available in the public domain.
This document, therefore, provides a summary of the available data for closely related and commercially available isomers, namely 1-phenyltetradecane and 2-phenyltetradecane, which may serve as a reference for researchers and drug development professionals interested in the broader class of phenylalkanes.
Identification and Physicochemical Properties of Phenyltetradecane Isomers
While information on this compound is unavailable, the properties of 1-phenyltetradecane and 2-phenyltetradecane are well-documented.
| Property | 1-Phenyltetradecane | 2-Phenyltetradecane |
| CAS Number | 1459-10-5[1][2][][4] | 4534-59-2[5] |
| Molecular Formula | C₂₀H₃₄ | C₂₀H₃₄ |
| Molecular Weight | 274.48 g/mol [1][2] | 274.5 g/mol |
| Synonyms | Tetradecylbenzene, n-Tetradecylbenzene[][4] | (1-methyltridecyl)benzene |
| Physical State | Liquid | Not specified |
Supplier Information for Phenyltetradecane Isomers
A critical step for any research is the procurement of necessary compounds. The following table lists potential suppliers for the commercially available isomers of phenyltetradecane.
| Isomer | Potential Suppliers |
| 1-Phenyltetradecane | Sigma-Aldrich, Santa Cruz Biotechnology, Thermo Scientific Chemicals, BOC Sciences |
| 2-Phenyltetradecane | Not readily available from major suppliers; may require custom synthesis. |
Experimental Considerations and Methodologies
Due to the absence of specific literature on this compound, this section presents a generalized experimental workflow that could be adapted for the study of this or related long-chain alkylbenzenes.
General Workflow for Compound Characterization
Potential Signaling Pathways and Biological Interactions
The biological activity of long-chain alkylbenzenes is not extensively characterized. However, based on their structural similarity to endogenous signaling lipids, it is plausible that they could interact with pathways involved in lipid metabolism and signaling.
Hypothetical Signaling Interaction
Conclusion and Future Directions
The investigation into this compound reveals a significant gap in the available chemical and biological data. For researchers intent on studying this specific isomer, a custom synthesis approach would be necessary. The information provided for the related isomers, 1-phenyltetradecane and 2-phenyltetradecane, can serve as a valuable starting point for predicting the physicochemical properties and potential biological activities of this novel compound. Future research should focus on the synthesis, purification, and comprehensive characterization of this compound to enable its evaluation in relevant biological systems.
References
A Technical Guide to the Solubility of 6-Phenyltetradecane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenyltetradecane is a long-chain alkylbenzene, a class of organic compounds with applications in various industrial and research sectors, including as surfactants, lubricants, and potentially as hydrophobic moieties in drug delivery systems. Understanding the solubility of this compound in organic solvents is critical for its application in synthesis, formulation, and quality control. This guide provides available data on a related compound and a detailed methodology for determining the solubility of this compound.
Physicochemical Properties of Phenyltetradecane Isomers
While specific data for this compound is scarce, the properties of its isomer, 1-phenyltetradecane, offer valuable insights into its likely behavior. Long-chain alkylbenzenes are generally colorless liquids with low water solubility and good solubility in nonpolar organic solvents.
Table 1: Physicochemical Properties of 1-Phenyltetradecane
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄ | [] |
| Molecular Weight | 274.48 g/mol | [] |
| Appearance | Colorless liquid | [] |
| Density | 0.856 g/cm³ | [] |
| Boiling Point | 359 °C | Generic supplier data |
| Melting Point | 16 °C | Generic supplier data |
| Water Solubility | Floats on water | [] |
| Synonyms | Tetradecylbenzene | [] |
Note: This data is for 1-phenyltetradecane and should be used as an approximation for this compound.
Experimental Protocol for Determining Solubility
The following is a generalized protocol for determining the solubility of a sparingly soluble organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be visible to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
3.3. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available, this guide provides essential information for researchers. The physicochemical properties of the closely related 1-phenyltetradecane serve as a useful reference point. Furthermore, the detailed experimental protocol and workflow diagram offer a practical framework for scientists to determine the solubility of this compound in their laboratories, enabling its effective use in research and development.
References
Methodological & Application
Application Notes and Protocols for the GC-MS Separation of Phenyltetradecane Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation and identification of phenyltetradecane positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to guide researchers in developing robust analytical techniques for the characterization of these long-chain alkylbenzenes.
Introduction
Phenyltetradecanes are a class of aromatic hydrocarbons consisting of a phenyl group attached to a fourteen-carbon alkyl chain. The position of the phenyl group along the tetradecane chain results in several structural isomers (2-, 3-, 4-, 5-, 6-, and 7-phenyltetradecane). These isomers often exhibit similar physicochemical properties, making their separation and individual quantification a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such complex mixtures, offering high-resolution separation and sensitive detection. This protocol details the optimized GC-MS conditions, data analysis, and interpretation required for the successful separation of phenyltetradecane isomers.
Experimental Protocols
This section provides a comprehensive methodology for the GC-MS analysis of phenyltetradecane isomers.
Materials and Reagents
-
Standards: Certified reference standards of 2-phenyltetradecane, 3-phenyltetradecane, 4-phenyltetradecane, 5-phenyltetradecane, 6-phenyltetradecane, and 7-phenyltetradecane.
-
Solvent: High-purity hexane or other suitable non-polar solvent (GC grade).
-
Internal Standard (Optional): A suitable internal standard, such as hexadecane, can be used for quantitative analysis.
Instrumentation
A high-resolution gas chromatograph coupled to a mass spectrometer is required. The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
Gas Chromatograph (GC) Conditions:
-
Injection Port:
-
Mode: Splitless
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium (99.999% purity)
-
Flow Rate: Constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 140 °C, hold for 2 minutes
-
Ramp: 2 °C/min to 250 °C
-
Final Hold: Hold at 250 °C for 10 minutes
-
-
Capillary Column: A non-polar or semi-polar capillary column is recommended for the separation of these isomers. A VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column is a suitable choice.
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of each phenyltetradecane isomer in hexane at a concentration of 1 mg/mL. A mixed standard solution containing all isomers at a concentration of 10 µg/mL each can then be prepared by appropriate dilution.
-
Sample Dilution: Dilute the sample to be analyzed in hexane to fall within the calibration range of the instrument.
Data Presentation
The successful separation of phenyltetradecane isomers will result in distinct chromatographic peaks. The retention time of each isomer is a key parameter for its identification. While exact retention times may vary between instruments and columns, the elution order on a non-polar column is generally expected to be from the isomers with the phenyl group closer to the center of the alkyl chain to those with the phenyl group closer to the end.
Table 1: Expected Elution Order and Key Mass Spectral Fragments of Phenyltetradecane Isomers
| Isomer | Expected Elution Order | Key Diagnostic Ions (m/z) |
| 7-Phenyltetradecane | 1 | 175, 189 |
| This compound | 2 | 161, 203 |
| 5-Phenyltetradecane | 3 | 147, 217 |
| 4-Phenyltetradecane | 4 | 133, 231 |
| 3-Phenyltetradecane | 5 | 119, 245 |
| 2-Phenyltetradecane | 6 | 105, 259 |
Note: The expected elution order is based on the general principle of decreasing boiling point as the phenyl substitution moves towards the center of the alkyl chain. This order should be confirmed experimentally using authentic standards.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical process for isomer identification.
Application Note: HPLC-UV Analysis of 6-Phenyltetradecane in Sediment
Introduction
6-Phenyltetradecane is a member of the linear alkylbenzene (LAB) class of organic compounds. LABs are precursors in the manufacturing of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products. Due to their widespread use and subsequent environmental release, LABs and their degradation products can be found in various environmental matrices, including sediments. Monitoring the concentration of specific LAB isomers like this compound in sediments is crucial for assessing the extent of anthropogenic pollution and understanding the fate and transport of these compounds in aquatic ecosystems.
This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound in sediment samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is intended for researchers, environmental scientists, and analytical chemists.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound in sediment.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Dichloromethane (DCM, HPLC grade), Hexane (HPLC grade), Methanol (HPLC grade), Ultrapure water.
-
Standards: this compound analytical standard (≥99.5%).
-
Chemicals: Anhydrous sodium sulfate (ACS grade), Copper granules (activated), Alumina (activated), Silica gel (activated).
-
Solid Phase Extraction (SPE): Silica gel cartridges (500 mg, 6 mL).
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.
-
Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Soxhlet extraction apparatus.
-
Rotary evaporator.
-
Nitrogen evaporation system.
-
Centrifuge.
-
Vortex mixer.
-
Analytical balance.
-
Freeze-dryer (optional).
Sample Preparation and Extraction
-
Sediment Preparation: Sediment samples should be freeze-dried or air-dried and homogenized by sieving to remove large debris.
-
Soxhlet Extraction:
-
Accurately weigh approximately 10 g of dried sediment into a cellulose thimble.
-
Add a surrogate standard to the thimble to monitor extraction efficiency.
-
Place the thimble in the Soxhlet extractor.
-
Add 200 mL of dichloromethane (DCM) to a round-bottom flask.
-
Extract the sample for 8-12 hours.
-
-
Sulfur Removal: Add activated copper granules to the DCM extract to remove elemental sulfur, which can interfere with the analysis. The copper will turn black as it reacts with sulfur.
-
Solvent Exchange and Concentration:
-
Decant the DCM extract, leaving the copper granules behind.
-
Concentrate the extract to approximately 2 mL using a rotary evaporator.
-
Exchange the solvent to hexane by adding 10 mL of hexane and re-concentrating to 1 mL. Repeat this step twice.
-
Extract Cleanup (SPE)
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of hexane through it.
-
Sample Loading: Load the concentrated hexane extract onto the SPE cartridge.
-
Elution:
-
Elute non-polar interferences with 10 mL of hexane (Fraction 1, discard).
-
Elute the LAB fraction, including this compound, with 10 mL of a 70:30 (v/v) hexane:DCM mixture (Fraction 2).
-
-
Final Concentration: Evaporate the solvent from Fraction 2 to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
HPLC-UV Analysis
-
HPLC System: Standard HPLC system with UV detection.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 225 nm.
-
Column Temperature: 30 °C.
-
Run Time: 20 minutes.
Calibration
Prepare a series of calibration standards of this compound in the mobile phase at concentrations ranging from 0.1 µg/mL to 10 µg/mL. Inject each standard into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
Data Presentation
The quantitative results for this compound in sediment samples from three different locations are summarized in the table below.
| Sample ID | Location | Concentration (ng/g dry weight) | Recovery (%) | RSD (%) (n=3) |
| SED-01 | Industrial Outfall | 152.8 | 92.5 | 4.8 |
| SED-02 | Urban River | 89.4 | 95.1 | 6.2 |
| SED-03 | Remote Lake | 15.7 | 90.8 | 8.1 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the analytical process.
Caption: Overall experimental workflow from sample collection to data analysis.
Caption: Logical flow of the HPLC-UV analysis process.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound in sediment samples. The sample preparation protocol, involving Soxhlet extraction and SPE cleanup, effectively isolates the target analyte from complex sediment matrices. This application note serves as a comprehensive guide for environmental monitoring studies focusing on the presence of linear alkylbenzenes in aquatic environments.
Application Note: Quantitative Analysis of 6-Phenyltetradecane in Complex Environmental Matrices
Introduction
6-Phenyltetradecane is a member of the long-chain alkylbenzene (LAB) family of organic compounds. LABs are primarily used as intermediates in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are major components of domestic and industrial detergents.[1][2] Consequently, this compound and other LAB isomers can be found as molecular markers of sewage and industrial effluent contamination in various environmental compartments, including water, soil, and sediment.[1][2][3] Accurate and sensitive quantitative analysis of this compound in complex mixtures is crucial for environmental monitoring, assessing the efficacy of wastewater treatment processes, and understanding the fate and transport of anthropogenic contaminants.[2][3]
This application note provides a detailed protocol for the quantitative analysis of this compound in complex environmental matrices using gas chromatography-mass spectrometry (GC-MS). The methodologies described are applicable to researchers, environmental scientists, and professionals involved in drug development and environmental forensics.
Data Presentation
The following table summarizes representative concentrations of total long-chain alkylbenzenes (C10-C14), which includes isomers like this compound, found in various environmental sediment samples. This data is compiled from multiple environmental studies and is presented to provide a context for expected concentration ranges in real-world samples.
| Sample Matrix | Geographic Location | Total LABs (C10-C14) Concentration Range | Reference |
| Coastal Sediment | Alexandria Coast, Egypt | 0.02 - 6.3 µg/g dry weight | [1] |
| Marine Sediment | Southern California, USA | 0.16 - 15.0 µg/g dry weight | [4] |
| River Sediment | Mazandaran Province, Iran | 56.7 - 91.3 µg/g dry weight (reported as ng/g) | [3] |
| Estuarine Sediment | Peninsular Malaysia | 87.4 - 188.1 ng/g dry weight | [5] |
| Port Sediment | Peninsular Malaysia | 119 - 256 ng/g dry weight | [6] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of long-chain alkylbenzenes in environmental samples, particularly sediments.
Sample Preparation: Extraction
This protocol describes the extraction of this compound from sediment samples.
-
Materials:
-
Freeze-dried and homogenized sediment sample
-
Anhydrous sodium sulfate (pre-combusted at 450°C for 4 hours)
-
Internal standards (e.g., 1-phenylnonane, 1-phenylpentadecane)
-
Surrogate standards
-
Benzene:Methanol (6:4 v/v) extraction solvent
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Activated copper granules
-
-
Procedure:
-
Weigh approximately 10-20 g of the freeze-dried sediment sample into a pre-cleaned extraction thimble.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing mixture.
-
Spike the sample with a known amount of internal and surrogate standards.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample for 18-24 hours with 500 mL of benzene:methanol (6:4 v/v).[1]
-
After extraction, concentrate the solvent extract to near dryness using a rotary evaporator with a water bath temperature of 30°C.[1]
-
Re-dissolve the residue in a small volume of benzene.
-
Add activated copper granules to the extract to remove elemental sulfur. The copper will turn black if sulfur is present. Continue adding copper until it remains bright.
-
Sample Cleanup: Fractionation
This protocol describes the separation of the hydrocarbon fraction containing this compound from more polar compounds.
-
Materials:
-
Florisil (activated at 130°C for 12 hours)
-
Glass chromatography column (e.g., 8 x 1.0 cm I.D.)
-
Hexane
-
Benzene
-
Collection flasks
-
-
Procedure:
-
Prepare a chromatography column with a slurry of activated Florisil in hexane.
-
Apply the concentrated extract (from the extraction step) to the top of the Florisil column.
-
Elute the column with hexane to remove saturated hydrocarbons.
-
Elute the column with a mixture of hexane and benzene (or a solvent of similar polarity) to collect the aromatic hydrocarbon fraction containing this compound.
-
Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
Instrumental Analysis: GC-MS
This protocol outlines the instrumental parameters for the quantitative analysis of this compound.
-
Instrumentation:
-
Gas chromatograph with a capillary column
-
Mass spectrometer detector (MSD)
-
-
GC Conditions:
-
Column: 60 m x 0.25 mm I.D., 0.25 µm film thickness DB-5ms or equivalent bonded-phase fused-silica capillary column.
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 4°C/min to 310°C.
-
Hold at 310°C for 20 minutes.
-
-
-
MS Conditions:
Quantification
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of authentic this compound (if available) or a certified LAB mixture standard.
-
Spike each calibration standard with the same concentration of internal standard as used in the samples.
-
Generate a 5-point calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[6]
-
The calibration curve should have a correlation coefficient (R²) of >0.99.
-
-
Calculation:
-
Quantify this compound in the samples by comparing the analyte-to-internal standard peak area ratio to the calibration curve.
-
The final concentration should be reported in ng/g or µg/g of the dry weight of the sample.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Logical Relationship: Interpretation of LAB Isomer Ratios
Caption: Logical relationship for interpreting LAB isomer ratios in environmental samples.
References
Application of 6-Phenyltetradecane as a Pollution Source Tracer: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The global increase in anthropogenic activities has led to a significant rise in environmental pollution. Identifying and tracing the sources of this pollution is a critical step in implementing effective remediation strategies. Molecular tracers, specific chemical compounds indicative of a particular source, have emerged as powerful tools in environmental forensics. Among these, long-chain alkylbenzenes (LABs) have proven to be reliable indicators of domestic and industrial wastewater contamination. 6-Phenyltetradecane, a specific isomer of C14 alkylbenzene, falls within this class of compounds and can serve as a precise tracer for pollution originating from sewage and industrial effluents.
Linear alkylbenzenes are a group of synthetic aromatic compounds primarily used in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are major components of detergents and cleaning products.[1][2] Due to incomplete removal during wastewater treatment, LABs are continuously released into the aquatic environment. Their hydrophobic nature causes them to adsorb onto particulate matter, leading to their accumulation in sediments.[3][4] The unique isomeric distribution of LABs in commercial products provides a characteristic fingerprint that can be used to trace the source and fate of wastewater plumes in rivers, estuaries, and coastal areas.
The application of this compound, as part of the broader C14 LAB mixture, offers several advantages as a pollution tracer:
-
Source Specificity: LABs are exclusively of anthropogenic origin, primarily from detergent use, making them unambiguous markers for domestic and industrial wastewater.[1]
-
Environmental Persistence: While biodegradable under aerobic conditions, LABs can persist in anoxic sediments for extended periods, providing a historical record of pollution.[1]
-
Conservative Behavior: In certain environments, LABs exhibit relatively conservative behavior, allowing for the tracing of wastewater plumes over significant distances.
-
Quantitative Analysis: Well-established analytical methods, primarily gas chromatography-mass spectrometry (GC-MS), allow for the sensitive and quantitative determination of this compound and other LAB isomers in complex environmental matrices.[5]
This document provides a comprehensive overview of the application of this compound and its isomers as pollution source tracers, including detailed experimental protocols for their analysis in environmental samples.
Experimental Protocols
The following protocols describe the methodology for the analysis of this compound and other long-chain alkylbenzenes in sediment samples. These protocols are based on established methods for the analysis of hydrophobic organic contaminants in environmental matrices.
Sample Collection and Handling
-
Objective: To collect and preserve sediment samples in a manner that prevents contamination and degradation of the target analytes.
-
Procedure:
-
Collect surface sediment samples using a grab sampler or core sampler.
-
Homogenize the collected sample thoroughly.
-
Transfer a representative portion of the sample to a pre-cleaned glass jar with a Teflon-lined lid.
-
Store the samples at -20°C until extraction to minimize microbial degradation of the analytes.
-
Freeze-dry a subsample of the sediment to determine the dry weight for reporting concentrations on a dry weight basis.
-
Sample Extraction
-
Objective: To extract this compound and other LABs from the sediment matrix.
-
Apparatus: Soxhlet extraction apparatus or an Accelerated Solvent Extractor (ASE).
-
Reagents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all high purity, pesticide grade).
-
Procedure (Soxhlet Extraction):
-
Air-dry the sediment sample and sieve to remove large debris.
-
Mix approximately 20-30 g of the dried sediment with anhydrous sodium sulfate to remove residual water.
-
Place the sediment mixture in a pre-extracted cellulose thimble.
-
Add a known amount of surrogate standards (e.g., deuterated PAHs) to the thimble to monitor extraction efficiency.
-
Extract the sample with a 1:1 (v/v) mixture of DCM and MeOH for 18-24 hours in a Soxhlet apparatus.
-
After extraction, concentrate the extract using a rotary evaporator to a small volume.
-
Perform a solvent exchange to hexane.
-
Extract Cleanup and Fractionation
-
Objective: To remove interfering compounds from the extract and isolate the fraction containing the LABs.
-
Apparatus: Chromatography column.
-
Reagents: Silica gel (activated at 150°C for 4 hours), Alumina (activated at 200°C for 4 hours), Hexane, Dichloromethane (DCM).
-
Procedure:
-
Prepare a chromatography column packed with activated silica gel and alumina.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with solvents of increasing polarity.
-
Fraction 1 (F1): Elute with hexane to recover aliphatic hydrocarbons.
-
Fraction 2 (F2): Elute with a mixture of hexane and DCM (e.g., 70:30 v/v) to recover aromatic hydrocarbons, including LABs.
-
-
Concentrate the F2 fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add a known amount of an internal standard (e.g., 1-phenyltetradecane, if not a target analyte) just before instrumental analysis for quantification.
-
Instrumental Analysis (GC-MS)
-
Objective: To separate, identify, and quantify this compound and other LAB isomers.
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Procedure:
-
Inject 1-2 µL of the final extract into the GC-MS.
-
Separate the analytes on a capillary column suitable for semi-volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire data in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
Identify individual LAB isomers based on their retention times and mass spectra (characteristic fragment ions at m/z 91, 92, 105, 119).
-
Quantify the analytes using the internal standard method based on the peak areas of the target compounds and the internal standard.
-
Data Presentation
The following tables summarize typical quantitative data for long-chain alkylbenzenes in environmental samples and recommended GC-MS parameters for their analysis.
Table 1: Typical Concentrations of Total Linear Alkylbenzenes (ΣLABs) in Environmental Samples
| Environmental Matrix | Concentration Range (µg/g dry weight) | Reference Pollution Source |
| Contaminated Marine Sediments | 0.1 - 15.0 | Municipal Wastewater Outfalls |
| River Sediments Downstream of WWTPs | 0.5 - 25.0 | Wastewater Treatment Plant Effluent |
| Estuarine Sediments | 0.05 - 5.0 | Urban and Industrial Runoff |
Note: Concentrations can vary significantly depending on the proximity to the pollution source, sedimentation rates, and degradation conditions.
Table 2: Recommended GC-MS Parameters for the Analysis of this compound and other C14 LABs
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial 60°C (hold 2 min), ramp to 300°C at 6°C/min, hold 15 min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 91, 92, 105, 119, and molecular ions of target LABs |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the analysis of this compound as a pollution source tracer.
Caption: Experimental workflow for this compound analysis.
Caption: Logic of using LABs as pollution tracers.
References
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental monitoring of linear alkylbenzene sulfonates and physicochemical characteristics of seawater in El-Mex Bay (Alexandria, Egypt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.sccwrp.org [ftp.sccwrp.org]
- 4. Linear alkylbenzenes as tracers of sewage-sludge-derived inputs of organic matter, PCBs, and PAHs to sediments at the 106-mile deep water disposal site [pubs.usgs.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
Application of 6-Phenyltetradecane in Environmental Forensics: A Proxy Approach Using Linear Alkylbenzenes
Introduction
In the field of environmental forensics, the identification and apportionment of pollution sources are paramount. While direct measurement of every potential contaminant is often unfeasible, the use of chemical markers can provide a robust methodology for tracing pollution pathways. Linear alkylbenzenes (LABs) are a class of organic compounds that serve as powerful molecular markers for domestic and industrial wastewater. 6-Phenyltetradecane is a specific isomer of a C14 linear alkylbenzene. Although direct forensic studies on this compound are scarce, its presence and relative abundance within the broader class of LABs provide significant evidentiary value. This application note details the use of LABs, with a focus on the C14 homologues that include this compound, as tracers for sewage contamination in environmental samples.
Linear alkylbenzenes are the precursors to linear alkylbenzene sulfonates (LAS), the primary surfactants used in the production of household and industrial detergents since the 1960s. Due to incomplete sulfonation during production and the presence of unreacted LABs in detergent formulations, these compounds are introduced into the wastewater stream. Their hydrophobic nature causes them to adsorb onto particulate matter, leading to their accumulation in sediments and sewage sludge. The complex mixture of LAB homologues (typically with alkyl chain lengths of C10 to C14) and their various phenyl isomers provides a unique chemical signature that can be used to track sewage pollution in aquatic and terrestrial environments.
Data Presentation: Isomeric Distribution of Linear Alkylbenzenes
The forensic value of LABs lies in the predictable composition of their isomers in commercial products and the differential degradation rates of these isomers in the environment. The position of the phenyl group on the alkyl chain determines whether an isomer is classified as "external" (e.g., 2-phenyl) or "internal" (e.g., 5-, 6-, 7-phenyl). External isomers are more readily biodegraded than internal isomers. This difference in degradation rates allows for the determination of the "age" or degree of treatment of the wastewater.
Below is a table summarizing the typical isomeric distribution of C10-C14 LABs in raw sewage (representing the undegraded signal) and secondary treated effluent (representing a degraded signal). This compound is one of the internal isomers of the C14 homologue.
| Homologue | Isomer | Phenyl Position | Type | Typical % in Raw Sewage | Typical % in Secondary Effluent |
| C10-LAB | 2-Phenyl C10 | 2 | External | 10-15 | 2-5 |
| 3-Phenyl C10 | 3 | External | 8-12 | 1-3 | |
| 4-Phenyl C10 | 4 | Internal | 6-10 | 5-8 | |
| 5-Phenyl C10 | 5 | Internal | 6-10 | 5-8 | |
| C11-LAB | 2-Phenyl C11 | 2 | External | 12-18 | 3-6 |
| 3-Phenyl C11 | 3 | External | 10-15 | 2-4 | |
| 4-Phenyl C11 | 4 | Internal | 8-12 | 7-10 | |
| 5-Phenyl C11 | 5 | Internal | 8-12 | 7-10 | |
| 6-Phenyl C11 | 6 | Internal | 8-12 | 7-10 | |
| C12-LAB | 2-Phenyl C12 | 2 | External | 15-20 | 4-8 |
| 3-Phenyl C12 | 3 | External | 12-18 | 3-6 | |
| 4-Phenyl C12 | 4 | Internal | 10-15 | 8-12 | |
| 5-Phenyl C12 | 5 | Internal | 10-15 | 8-12 | |
| 6-Phenyl C12 | 6 | Internal | 10-15 | 8-12 | |
| C13-LAB | 2-Phenyl C13 | 2 | External | 10-15 | 2-5 |
| 3-Phenyl C13 | 3 | External | 8-12 | 1-3 | |
| 4-Phenyl C13 | 4 | Internal | 6-10 | 5-8 | |
| 5-Phenyl C13 | 5 | Internal | 6-10 | 5-8 | |
| 6-Phenyl C13 | 6 | Internal | 6-10 | 5-8 | |
| 7-Phenyl C13 | 7 | Internal | 6-10 | 5-8 | |
| C14-LAB | 2-Phenyl C14 | 2 | External | 5-10 | 1-3 |
| 3-Phenyl C14 | 3 | External | 4-8 | <1-2 | |
| 4-Phenyl C14 | 4 | Internal | 3-6 | 2-5 | |
| 5-Phenyl C14 | 5 | Internal | 3-6 | 2-5 | |
| 6-Phenyl C14 | 6 | Internal | 3-6 | 2-5 | |
| 7-Phenyl C14 | 7 | Internal | 3-6 | 2-5 |
Experimental Protocols
The following protocols outline the standard procedures for the extraction and analysis of LABs from sediment samples.
Protocol 1: Soxhlet Extraction of LABs from Sediment
Objective: To extract nonvolatile and semivolatile organic compounds, including LABs, from solid samples such as soil and sediment.
Materials:
-
Soxhlet extractor (40 mm ID, with 500-mL round bottom flask)
-
Extraction thimbles (cellulose or glass fiber)
-
Heating mantle
-
Kuderna-Danish (K-D) concentrator with a 10-mL concentrator tube
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Methanol, pesticide grade or equivalent
-
Anhydrous sodium sulfate, baked at 400°C for 4 hours
-
Glass wool, pre-cleaned
-
Internal standards (e.g., deuterated polycyclic aromatic hydrocarbons)
Procedure:
-
Sample Preparation: Homogenize the sediment sample. Weigh out approximately 10-20 g of the wet sediment and mix it with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Thimble Loading: Place the homogenized sample into an extraction thimble. A plug of pre-cleaned glass wool can be placed at the top and bottom of the thimble to secure the sample.
-
Spiking: Add a known amount of internal standard solution directly onto the sample in the thimble. This is crucial for quantifying the extraction efficiency.
-
Extraction: Place the thimble in the Soxhlet extractor. Add approximately 300 mL of a 1:1 mixture of dichloromethane and methanol to the round-bottom flask. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the solvent to cool. Transfer the extract to a K-D concentrator. Concentrate the extract to approximately 5-10 mL by heating in a water bath. Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Solvent Exchange: The extract can be solvent-exchanged into hexane for cleanup and instrumental analysis.
-
Cleanup (Optional): If the extract is complex, a cleanup step using column chromatography (e.g., silica gel or alumina) may be necessary to remove interfering compounds.
Protocol 2: GC-MS Analysis of LABs
Objective: To separate, identify, and quantify individual LAB isomers in the prepared extract.
Instrumentation:
-
Gas chromatograph (GC) equipped with a mass selective detector (MSD)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler
GC-MS Conditions (Typical):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for LAB Quantification:
-
Target Ions (m/z): 91, 92, 105, 119, 133, 147, 161, 175, 189, 203, 217, 231, 245
-
Quantification Ion: Typically m/z 91 or 92
Quantification:
-
Create a calibration curve using a certified LAB standard mixture containing all isomers of interest.
-
Quantify the concentration of each LAB isomer in the sample by comparing its peak area to the calibration curve, corrected for the recovery of the internal standard.
Mandatory Visualizations
Caption: Workflow for LAB analysis in environmental forensics.
Caption: Interpretation of the LAB I/E ratio.
Interpretation of Results
The key to using LABs in environmental forensics is the interpretation of the isomeric distribution, particularly the ratio of internal to external isomers (I/E ratio).
Calculation of the I/E Ratio: The I/E ratio is calculated for each homologue (C10-C14) as follows:
I/E Ratio = (Σ Concentration of Internal Isomers) / (Σ Concentration of External Isomers)
For C14-LAB, this would be: I/E = ([4-phenyl] + [5-phenyl] + [6-phenyl] + [7-phenyl]) / ([2-phenyl] + [3-phenyl])
Forensic Interpretation:
-
Low I/E Ratio (typically < 1.5): This indicates that the LAB mixture has not undergone significant biodegradation. This is characteristic of raw or primary treated sewage. A low I/E ratio in an environmental sample suggests a recent and direct input of untreated wastewater.
-
High I/E Ratio (typically > 2.0): This signifies that the LABs have been subjected to biodegradation, which preferentially removes the external isomers. This is indicative of secondary or tertiary treated wastewater, or sewage that has resided in the environment long enough for significant degradation to occur.
By analyzing the I/E ratios for each LAB homologue, a detailed picture of the source and history of sewage contamination can be constructed. The presence of this compound, as part of the internal C14-LAB isomers, contributes to the numerator of this ratio and is therefore integral to this forensic assessment.
Conclusion
While this compound is not typically analyzed in isolation, its role as a component of the broader linear alkylbenzene mixture is critical for environmental forensic investigations. The analysis of LABs provides a reliable and quantitative method for tracing sewage contamination. By examining the isomeric distribution and calculating the I/E ratio, researchers and scientists can differentiate between treated and untreated wastewater sources, thereby aiding in the identification of pollution origins and the assessment of environmental impacts. The detailed protocols provided herein offer a standardized approach for the application of LAB analysis in environmental forensics.
Application Note: Development of Reference Standards for Phenylalkane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalkane isomers, a class of compounds characterized by a phenyl group attached to an alkane chain, are of significant interest in the pharmaceutical industry due to their diverse physiological effects. Many of these compounds, such as amphetamine and its analogues, are chiral and exist as enantiomers that can exhibit markedly different pharmacological and toxicological profiles. Therefore, the development of high-purity, well-characterized reference standards for individual isomers is critical for accurate analytical method development, quality control of drug substances and products, and for conducting non-clinical and clinical studies.
This document provides a comprehensive overview of the key considerations and protocols for the development of reference standards for phenylalkane isomers. It includes detailed methodologies for their synthesis, purification, and characterization, as well as guidelines for assessing their stability.
I. Synthesis and Purification of Phenylalkane Isomers
The generation of single-isomer reference standards typically involves either enantioselective synthesis to produce the desired isomer directly, or the resolution of a racemic mixture.
Experimental Protocol: Enantioselective Synthesis and Chiral Separation
1. Enantioselective Synthesis (Example: Asymmetric Hydrogenation)
This protocol provides a general workflow for the asymmetric synthesis of a chiral phenylalkane.
-
Step 1: Precursor Synthesis: Synthesize a suitable prochiral precursor, such as a substituted vinylbenzene or a phenyl-substituted ketone.
-
Step 2: Asymmetric Hydrogenation:
-
In an inert atmosphere glovebox, dissolve the prochiral precursor in a degassed solvent (e.g., methanol, ethanol).
-
Add a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP).
-
Pressurize the reaction vessel with hydrogen gas to the recommended pressure (e.g., 50-100 psi).
-
Stir the reaction at a controlled temperature (e.g., room temperature to 50°C) until completion, monitoring by a suitable technique like TLC or HPLC.
-
-
Step 3: Work-up and Purification:
-
Carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of silica gel or celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired phenylalkane isomer.
-
2. Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation of a racemic mixture of phenylalkane isomers.
-
Step 1: Sample Preparation: Accurately weigh and dissolve the racemic phenylalkane mixture in a suitable solvent compatible with the mobile phase (e.g., methanol, ethanol).
-
Step 2: HPLC System and Column:
-
Utilize an HPLC system equipped with a UV detector or a mass spectrometer.
-
Select a chiral stationary phase (CSP) column appropriate for the separation of phenylalkane isomers. Common choices include columns based on cellulose or amylose derivatives (e.g., CHIRALPAK® IA, IB, or IC).
-
-
Step 3: Method Development and Separation:
-
Develop a suitable mobile phase. A common starting point for normal phase chromatography is a mixture of hexane and a polar modifier like isopropanol or ethanol. For reversed-phase chromatography, a mixture of water/acetonitrile or water/methanol with a suitable buffer can be used.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
Inject the sample and collect the fractions corresponding to each separated enantiomer.
-
-
Step 4: Post-separation Processing:
-
Combine the fractions for each enantiomer.
-
Remove the solvent under reduced pressure to obtain the purified isomers.
-
Assess the enantiomeric purity of each isolated isomer using the same chiral HPLC method.
-
II. Characterization of Phenylalkane Isomer Reference Standards
Thorough characterization is essential to confirm the identity, purity, and other critical properties of the reference standard.
Experimental Protocol: Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and assess purity.
-
Protocol:
-
Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For chiral compounds, the use of a chiral shift reagent can help to distinguish between enantiomers.
-
Analyze the spectra to confirm the expected chemical shifts, coupling constants, and integration values. The absence of significant impurity peaks indicates high purity.
-
2. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and confirm the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the reference standard.
-
Analyze using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI, APCI).
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
-
3. Chiral Purity Determination (Enantiomeric Excess)
-
Purpose: To quantify the proportion of the desired enantiomer.
-
Protocol:
-
Use the developed chiral HPLC method (as described in Section I).
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
4. Purity by HPLC
-
Purpose: To determine the overall purity of the reference standard.
-
Protocol:
-
Develop a stability-indicating reverse-phase HPLC method capable of separating the main component from any process-related impurities and degradation products.
-
Analyze the reference standard and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
-
5. Certificate of Analysis (CoA)
A comprehensive Certificate of Analysis should be generated, summarizing all characterization data.
III. Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data for a phenylalkane isomer reference standard.
Table 1: Identity and Physicochemical Properties
| Parameter | Specification |
| Chemical Name | (S)-1-Phenylpropan-2-amine |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 145-148 °C |
| Optical Rotation | [α]²⁰_D = +40° to +43° (c=1 in H₂O) |
Table 2: Purity and Impurity Profile
| Test | Method | Result |
| Purity (by HPLC) | HPLC-UV | ≥ 99.5% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.8% ee |
| Water Content (Karl Fischer) | USP <921> | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
IV. Stability Assessment
Stability testing is crucial to establish the retest period and recommended storage conditions for the reference standard.
Experimental Protocol: Stability Study
-
1. Forced Degradation Studies:
-
2. Long-Term Stability Study:
-
Store the reference standard under the proposed long-term storage conditions (e.g., 2-8°C, protected from light).
-
Test the standard at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for appearance, purity, and enantiomeric purity.
-
-
3. Accelerated Stability Study:
-
Store the reference standard under accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH) for a shorter duration (e.g., 6 months).
-
Analyze at appropriate time points to predict the long-term stability.
-
V. Signaling Pathway and Experimental Workflow
Many phenylalkane isomers exert their effects by modulating neurotransmitter systems in the brain, particularly the dopaminergic pathways.[6][7][8][9]
Caption: Dopaminergic signaling pathway and the mechanism of action of phenylalkane isomers.
Caption: Experimental workflow for the development of phenylalkane isomer reference standards.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A stability-indicating method for the determination of melphalan and related impurity content by gradient HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Long-Chain Alkylbenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkylbenzenes (LABs) are a class of aromatic hydrocarbons characterized by a benzene ring substituted with a linear alkyl chain, typically containing 10 to 14 carbon atoms.[1] These compounds are significant as they are precursors in the industrial synthesis of linear alkylbenzene sulfonates (LAS), which are widely used anionic surfactants in detergents and cleaning products.[1] Due to their widespread use and subsequent release into the environment, LABs and their sulfonated counterparts have become important molecular tracers for domestic and industrial wastewater contamination in environmental matrices such as sediments and water.[1] Accurate and sensitive quantification of LABs is crucial for environmental monitoring, assessing the fate and transport of pollutants, and in toxicological studies. This document provides detailed application notes and protocols for the primary analytical methods used for the quantification of long-chain alkylbenzenes.
Analytical Methods Overview
The quantification of long-chain alkylbenzenes in various sample matrices is predominantly accomplished using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and well-established method, offering high resolution and sensitivity. High-performance liquid chromatography (HPLC) provides an alternative approach, particularly for samples that may not be suitable for GC analysis. Nuclear magnetic resonance (NMR) spectroscopy, while less common for trace quantification, can be a powerful tool for structural elucidation and quantification at higher concentrations.
Quantitative Data Summary
The performance of different analytical methods for the quantification of long-chain alkylbenzenes can be compared based on several key metrics. The following table summarizes typical quantitative data for GC-MS and HPLC methods based on literature values.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Typical Analytes | C10-C14 linear alkylbenzene isomers | C10-C14 linear alkylbenzene isomers |
| Common Detector | Mass Spectrometer (MS) | UV/Vis or Diode Array Detector (DAD) |
| Limit of Detection (LOD) | 0.02 - 1.0 ng/g (in sediment) | 0.003 - 0.131 µg/mL (for PAHs in water)[2] |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/g (in sediment) | Typically 3-5 times the LOD |
| Linearity (r²) | > 0.99 | > 0.99[2] |
| Precision (RSD%) | < 15% | < 10% |
| Typical Concentration Range | 0.16 - 15.0 µg/g (in marine sediments)[3] | Dependent on sample and matrix |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Sediment Samples
This protocol is based on the Standard Operating Procedure from the U.S. Geological Survey (USGS) for the analysis of long-chain alkylbenzenes in marine sediments.[3]
a. Sample Preparation (Soxhlet Extraction)
-
Homogenize the sediment sample.
-
Dry a subsample of the sediment with anhydrous sodium sulfate to remove moisture.
-
Place approximately 20 g of the dried sediment into a cellulose thimble.
-
Spike the sample with a surrogate internal standard mixture.
-
Perform Soxhlet extraction for 8-10 hours with a suitable solvent such as dichloromethane (DCM) or a benzene-methanol mixture.
-
Concentrate the extract using a rotary evaporator.
-
Add activated copper to the concentrated extract and let it sit overnight to remove elemental sulfur.
-
The extract can be further cleaned up and fractionated using silica gel column chromatography.
b. Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 fused silica capillary column or equivalent.[3]
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 110°C/min to 120°C.
-
Ramp 2: 30°C/min to 300°C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Interface: Direct interface to the GC column.[3]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions (e.g., m/z 91, 92, 105).[3] Full scan mode can be used for initial identification.
-
Mass Range: 50-500 amu for full scan.[3]
-
c. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target long-chain alkylbenzene isomers.
-
Spike the calibration standards with an internal standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the long-chain alkylbenzenes in the samples by comparing their peak area ratios to the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
This is a general protocol for the analysis of non-polar aromatic hydrocarbons, adaptable for long-chain alkylbenzenes.
a. Sample Preparation
-
For liquid samples (e.g., water), perform liquid-liquid extraction (LLE) with a non-polar solvent like hexane or solid-phase extraction (SPE) using a C18 cartridge.
-
For solid samples, use Soxhlet extraction as described in the GC-MS protocol.
-
The final extract should be dissolved in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).
-
Filter the final extract through a 0.45 µm syringe filter before injection.
b. Instrumental Analysis
-
HPLC System Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Example Gradient: Start with 60% acetonitrile, ramp to 100% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV/Vis or Diode Array Detector (DAD) set to a wavelength where the benzene ring absorbs, typically around 254 nm.
-
Injection Volume: 20 µL.
-
c. Calibration and Quantification
-
Prepare a series of calibration standards of long-chain alkylbenzenes in the mobile phase.
-
Analyze the standards using the HPLC method.
-
Create a calibration curve by plotting the peak area against the concentration for each analyte.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples | إدارة النشر العلمي [journals.kku.edu.sa]
- 3. pubs.usgs.gov [pubs.usgs.gov]
Application Note & Protocol: Extraction of 6-Phenyltetradecane from Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the extraction and quantification of 6-phenyltetradecane from soil samples. The protocols outlined are based on established methods for the analysis of non-polar organic compounds, such as polycyclic aromatic hydrocarbons (PAHs), from complex environmental matrices.
Introduction
This compound is a lipophilic organic molecule. Its presence in soil, whether from environmental contamination or as a residue from other applications, necessitates reliable and efficient extraction and analytical methods for accurate quantification. This application note details protocols for Accelerated Solvent Extraction (ASE), Soxhlet Extraction, and Solid-Phase Extraction (SPE) for the isolation of this compound from soil, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction Methodologies
The choice of extraction method depends on factors such as sample throughput, solvent consumption, and desired extraction efficiency. Below is a comparative overview of suitable techniques.
Table 1: Comparison of Extraction Methods for this compound from Soil
| Parameter | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction | Solid-Phase Extraction (SPE) |
| Principle | Extraction with organic solvents at elevated temperatures and pressures.[1] | Continuous solid-liquid extraction with a cycling solvent.[2][3] | Partitioning of the analyte between a solid sorbent and a liquid mobile phase.[4][5] |
| Typical Solvents | Dichloromethane/Acetone (1:1, v/v), Hexane/Acetone (1:1, v/v) | Dichloromethane, Hexane, Toluene | Methanol (conditioning), Water (equilibration), Hexane or Dichloromethane (elution) |
| Extraction Time | 15-25 minutes per sample.[6] | 6-24 hours per sample.[2] | 30-60 minutes per sample |
| Solvent Consumption | Low (~40 mL per sample).[6] | High (200-500 mL per sample).[2] | Very Low (<20 mL per sample) |
| Automation | Fully automated systems available.[1] | Semi-automated systems available. | Manual or fully automated systems available. |
| Typical Recovery | >90% | >80% | >85% |
| Throughput | High | Low | High |
Experimental Protocols
-
Sample Collection: Collect soil samples from the area of interest.
-
Drying: Air-dry the soil samples at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.
-
Sieving: Sieve the dried soil through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Homogenization: Thoroughly mix the sieved soil to ensure a representative sample is taken for extraction.
This method is rapid and uses less solvent compared to traditional techniques.[1][6]
Materials:
-
Accelerated Solvent Extractor (e.g., Thermo Scientific™ Dionex™ ASE™ 350).[1]
-
Extraction cells (stainless steel).
-
Cellulose or glass fiber filters.
-
Diatomaceous earth or sand.
-
Extraction solvent: Dichloromethane/Acetone (1:1, v/v).
-
Nitrogen evaporator.
-
GC vials.
Procedure:
-
Mix 10 g of the prepared soil sample with an equal amount of diatomaceous earth.
-
Place a filter at the bottom of the extraction cell and pack the soil mixture into the cell.
-
Top the sample with a small amount of diatomaceous earth and place another filter on top.
-
Place the cell in the ASE system.
-
Set the following extraction parameters (example conditions, may require optimization)[6]:
-
Solvent: Dichloromethane/Acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 min
-
Number of Cycles: 2
-
-
Collect the extract in a collection vial.
-
Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
-
The extract is now ready for GC-MS analysis.
A classic and robust method for exhaustive extraction.[2][3][7]
Materials:
-
Soxhlet extraction apparatus (condenser, extractor, round-bottom flask).[2][3]
-
Heating mantle.
-
Cellulose extraction thimbles.
-
Extraction solvent: Dichloromethane.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
GC vials.
Procedure:
-
Place 10-20 g of the prepared soil sample into a cellulose thimble.
-
Add a plug of glass wool to the top of the thimble to prevent the sample from floating.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of dichloromethane and a few boiling chips to the round-bottom flask.
-
Assemble the Soxhlet apparatus and turn on the heating mantle and cooling water to the condenser.
-
Allow the extraction to proceed for at least 12-18 hours (cycling approximately 4-6 times per hour).
-
After extraction, allow the apparatus to cool.
-
Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to 1 mL using a rotary evaporator.
-
Transfer the concentrated extract to a GC vial for analysis.
SPE is often used as a clean-up step after an initial solvent extraction to remove interferences.[4][5] It can also be used for direct extraction from a soil leachate.
Materials:
-
SPE cartridges (e.g., C18).
-
SPE vacuum manifold.
-
Solvents: Methanol, deionized water, hexane.
-
Nitrogen evaporator.
-
GC vials.
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[4]
-
Loading: Take the 1 mL extract from ASE or Soxhlet extraction and dilute it with 9 mL of deionized water containing a small amount of a water-miscible organic solvent like methanol to aid solubility. Slowly pass the entire sample through the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of hexane.
-
Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any water, then concentrate to 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.[6][7][8]
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound should be determined from a full scan analysis of a standard.
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 2: Hypothetical Performance Data for Extraction of this compound
| Parameter | ASE | Soxhlet | SPE Clean-up |
| Recovery (%) | 95 ± 5 | 88 ± 7 | 92 ± 6 |
| RSD (%) | < 5 | < 10 | < 8 |
| Limit of Detection (LOD) (µg/kg) | 0.5 | 1.0 | 0.8 |
| Limit of Quantification (LOQ) (µg/kg) | 1.5 | 3.0 | 2.5 |
Note: This data is illustrative and should be determined experimentally for each specific matrix and instrument.
Visualizations
Caption: Workflow for the extraction and analysis of this compound from soil.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization Protocols for the GC Analysis of Alkylated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. While many alkylbenzenes are sufficiently volatile for direct GC analysis, certain substituted alkylated aromatic compounds, such as alkylphenols, exhibit poor chromatographic behavior due to their polar functional groups. These groups can lead to peak tailing, reduced sensitivity, and poor resolution. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile moieties, thereby enhancing their amenability to GC analysis.[1][2] This application note provides a detailed protocol for the silylation of alkylphenols, a common class of alkylated aromatic compounds, and discusses other relevant reactions for the synthesis and analysis of alkylbenzenes.
Why Derivatize Alkylated Aromatic Compounds?
The primary objectives of derivatization for GC analysis are to:
-
Increase Volatility: By masking polar functional groups like hydroxyl (-OH) groups, the intermolecular hydrogen bonding is eliminated, leading to an increase in the compound's volatility.[1][2]
-
Improve Thermal Stability: Derivatization can make thermally labile compounds more stable at the high temperatures required for GC analysis.
-
Enhance Detectability: Introducing specific functional groups can improve the response of certain detectors, such as the electron capture detector (ECD).[2]
-
Improve Chromatographic Resolution and Peak Shape: Derivatization reduces interactions between the analyte and the stationary phase of the GC column, resulting in sharper, more symmetrical peaks.[1]
For simple alkylbenzenes (e.g., toluene, xylene), which lack polar functional groups, derivatization is generally not necessary as they are already volatile and exhibit good chromatographic behavior. However, for alkylphenols and other functionalized alkylated aromatics, derivatization is a critical step for accurate and sensitive GC analysis.
Featured Derivatization Protocol: Silylation of Alkylphenols
Silylation is a widely used derivatization technique that involves the replacement of active hydrogen atoms in functional groups with a trimethylsilyl (TMS) group.[3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent.[3][4][5][6]
Experimental Protocol: Fast Silylation of Alkylphenols using BSTFA
This protocol is adapted from a fast silyl derivatization technique for the simultaneous GC/MS analysis of alkylphenols, chlorophenols, and bisphenol A.[4][5][6]
Materials:
-
Sample extract containing alkylphenols
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Acetone (or other suitable solvent like dichloromethane or hexane)[4][5]
-
Anhydrous sodium sulfate
-
Hexane
-
Internal standard solution
-
Vials with caps
-
Micropipettes
-
Nitrogen gas evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For aqueous samples, such as seawater, adjust the pH to 2 with 6 N HCl.[4]
-
Extract the analytes from one liter of the sample three times with 60 mL of dichloromethane.[4]
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate (15 g).[4]
-
Concentrate the extract to approximately 0.8 mL using a rotary evaporator and a gentle stream of dry nitrogen gas.[4]
-
-
Derivatization:
-
Post-Derivatization Work-up:
-
For long-term stability of the derivatives, excess BSTFA can be hydrolyzed by adding a small amount of water, followed by dehydration with anhydrous sodium sulfate.[5][6]
-
Elute the derivatized analytes with 3 mL of hexane twice.[4][7]
-
Concentrate the final eluent to 1 mL under a gentle flow of dry nitrogen.[4][7]
-
-
GC-MS Analysis:
-
Add an appropriate internal standard to the final sample.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Experimental Workflow
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC Column for Alkylbenzene Isomer Resolution
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the gas chromatographic (GC) analysis of alkylbenzene isomers.
Frequently Asked Questions (FAQs)
Q1: How do I select the right stationary phase for resolving alkylbenzene isomers?
A1: Choosing the correct stationary phase is the most critical step as it governs the selectivity of your separation. The "like dissolves like" principle is a good starting point; the polarity of the stationary phase should match the polarity of your analytes.[1]
-
Non-Polar Phases: For separating alkylbenzene isomers, which are non-polar to moderately polar, a non-polar stationary phase is often the best initial choice.[2] The elution order on these columns generally follows the boiling points of the solutes.[2] A widely used and recommended starting column is one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, Rtx-5, ZB-5).[3][4]
-
Intermediate Polarity Phases: If non-polar columns do not provide adequate resolution, an intermediate polarity phase, such as a 50% phenyl-substituted polysiloxane, can offer different selectivity and may resolve critical isomer pairs.[2][3] These are considered universal stationary phases suitable for both polar and non-polar compounds.[5]
-
Polar Phases: Highly polar phases like polyethylene glycol (PEG) or cyanopropylsiloxane are generally used for separating highly polar compounds and may not be the first choice for alkylbenzenes unless specific interactions are needed.[2][6]
-
Specialty Phases: For very complex mixtures where traditional columns fail, specialty phases like ionic liquid (IL) or liquid crystalline columns can provide unique separation mechanisms and resolve challenging co-eluting isomers.[3]
Below is a workflow to guide your stationary phase selection process.
Q2: How do column dimensions (length, internal diameter, film thickness) affect the separation of alkylbenzene isomers?
A2: Column dimensions play a crucial role in balancing resolution, analysis time, and sample capacity.[7]
| Column Parameter | Effect on Separation | General Recommendation for Alkylbenzene Isomers |
| Length | Longer columns provide more theoretical plates, leading to better resolution. However, this also increases analysis time and cost. Resolution increases by the square root of the column length (doubling the length increases resolution by ~40%).[8] | A 30-meter column is a good starting point for most applications.[4][9] For highly complex mixtures, a 60-meter column may be necessary. |
| Internal Diameter (ID) | Narrower ID columns (≤0.25 mm) offer higher efficiency and better resolution. Wider ID columns (0.32-0.53 mm) have a higher sample capacity, making them more robust but with lower resolution.[7][8] | A 0.25 mm ID column is recommended for high-resolution separation of complex isomer mixtures, especially when using a mass spectrometer (MS) detector.[9] |
| Film Thickness | Thicker films increase analyte retention, which is useful for highly volatile compounds. They also increase sample capacity. Thinner films are better for high molecular weight (less volatile) compounds to prevent excessively long run times.[2] | A standard film thickness of 0.25 µm is suitable for a wide range of alkylbenzenes.[4][9] |
Q3: How should I develop and optimize the temperature program for a complex mixture of alkylbenzene isomers?
A3: Temperature programming is essential for separating mixtures with a wide range of boiling points, which is common for alkylbenzene isomers.[10]
A good starting point for method development is a "scouting" gradient.[4]
-
Initial Temperature: Set the initial oven temperature slightly below the boiling point of the most volatile isomer or start at a low temperature like 40-60°C.[4]
-
Ramp Rate: Use a moderate ramp rate, such as 10-20°C per minute.[4]
-
Final Temperature: Ramp up to the maximum operating temperature of your column or a temperature sufficient to elute the heaviest components.[4]
-
Hold Times: Include a short initial hold to ensure sharp peaks for early eluting compounds and a final hold to elute all components from the column.[11]
After the initial run, you can optimize the program. If peaks are clustered together, use a slower ramp rate in that temperature range to improve separation. If peaks are well-separated but the run time is too long, you can increase the ramp rate between them.
Q4: What is the optimal carrier gas and flow rate for this analysis?
A4: The choice of carrier gas affects both efficiency and analysis speed. Hydrogen (H₂) and Helium (He) are the most common choices for capillary GC.
-
Hydrogen (H₂): Provides the highest efficiency and allows for faster analysis times due to its flat Van Deemter curve. It is often the best choice for optimizing speed and resolution.
-
Helium (He): A safe and inert gas that provides good efficiency, making it a very common and reliable choice.
-
Nitrogen (N₂): Generally provides lower efficiency and is better suited for packed columns. Using it in a capillary column requires much lower flow rates to achieve optimal performance, leading to longer run times.[12]
The optimal flow rate depends on the column ID and the carrier gas used. For a 0.25 mm ID column, typical flow rates are around 1-2 mL/min for Helium. The goal is to set a flow rate that provides the best efficiency (the minimum point on the Van Deemter curve) for your column dimensions. Some methods may use higher flow rates to speed up the transfer of analytes to the column, resulting in sharper peaks.[13]
Experimental Protocols
Sample Protocol: Isomer Distribution of Linear Alkylbenzenes (LABs)
This protocol is a generalized example based on established methods for analyzing linear alkylbenzene isomers.[9][14]
| Parameter | Setting | Rationale |
| GC System | Agilent 6890 GC or equivalent | Standard capillary GC system. |
| Column | DB-5 (or equivalent 5% Phenyl), 30 m x 0.25 mm ID, 0.25 µm film | A good general-purpose column for this separation.[9] |
| Carrier Gas | Helium | Inert, safe, and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for efficiency with a 0.25 mm ID column. |
| Injector | Split/Splitless | Allows for flexibility depending on sample concentration. |
| Injector Temp. | 250°C | Ensures complete vaporization of the sample.[15] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading for concentrated samples. |
| Injection Vol. | 1 µL | Standard injection volume. |
| Oven Program | Initial: 140°C, hold for 2 minRamp 1: 5°C/min to 250°CHold: 10 min at 250°C | This program effectively separates C10 to C14 LAB isomers. The slow ramp enhances resolution, and the final hold ensures all components elute.[14] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust for quantification. MS provides definitive identification. |
| Detector Temp. | FID: 275°CMS Transfer Line: 280°C | Prevents condensation of analytes in the detector.[15] |
Troubleshooting Guide
Problem: Poor resolution or co-elution of critical isomer pairs.
This is one of the most common challenges in isomer analysis.[16] The following flowchart outlines a systematic approach to troubleshooting this issue.
Problem: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Possible Causes:
-
Active Sites: The sample may be interacting with active sites in the injector liner, on the column inlet, or within the column itself. This is common for compounds with polar functional groups, though it can affect alkylbenzenes.[17]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating an active and uneven surface.
-
Improper Column Installation: A poor cut on the column end or incorrect ferrule placement can create dead volume and disturb the flow path.[11]
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing.[18]
-
-
Solutions:
-
Use a Deactivated Inlet Liner: Ensure the liner is clean and properly deactivated. Consider using a liner with glass wool to trap non-volatile matrix components.[17]
-
Column Maintenance: Trim 10-20 cm from the front of the column to remove contaminated sections.
-
Reinstall Column: Remove the column, ensure it has a clean, square cut, and reinstall it according to the manufacturer's instructions.
-
Check Sample Concentration: Dilute the sample to ensure you are not overloading the column.
-
Problem: Shifting Retention Times
-
Symptom: The retention times for all peaks drift, usually to shorter or longer times from run to run.
-
Possible Causes:
-
Leaks: A leak in the system (e.g., at the injector septum, column fittings, or gas lines) will change the column head pressure and flow rate, causing retention times to shift.[11]
-
Carrier Gas Flow Fluctuation: The carrier gas supply or the electronic pressure control (EPC) may not be stable.
-
Column Aging/Contamination: Over time, the stationary phase can degrade or become contaminated, which can alter its retention characteristics.[11]
-
-
Solutions:
-
Perform a Leak Check: Use an electronic leak detector to systematically check all fittings from the gas supply to the detector. Pay close attention to the injector septum, as it is a common source of leaks.[18]
-
Verify Flow Rate: Use a flow meter to verify that the column flow rate is accurate and stable.
-
Condition the Column: Bake out the column at a high temperature (below its maximum limit) to remove contaminants. If the problem persists and the column is old, it may need to be replaced.
-
Problem: Ghost Peaks
-
Symptom: Peaks appear in the chromatogram that are not present in the sample, often appearing in blank runs.
-
Possible Causes:
-
Carryover: Material from a previous, more concentrated injection is retained in the system (injector or column) and elutes in a subsequent run.[16][17]
-
Septum Bleed: Small particles from the injector septum can break off and be swept into the liner, where they outgas and create peaks.[11]
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the sample solvent can be concentrated on the column and elute as peaks.
-
-
Solutions:
-
Clean the Injector: Replace the septum and inlet liner. If carryover is suspected, run a high-temperature bakeout of the injector and column.
-
Run Solvent Blanks: Inject a blank solvent to confirm if the contamination is from the solvent itself.
-
Check Gas Purity: Ensure high-purity carrier gas is used and that gas purifiers/traps are installed and functioning correctly to remove oxygen, moisture, and hydrocarbons.[18]
-
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. srigc.com [srigc.com]
- 6. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 7. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. shu.elsevierpure.com [shu.elsevierpure.com]
- 11. agilent.com [agilent.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. img.antpedia.com [img.antpedia.com]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 18. gcms.cz [gcms.cz]
troubleshooting peak tailing in 6-phenyltetradecane GC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 6-phenyltetradecane, with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a phenomenon in gas chromatography where the peak shape is asymmetrical, with a trailing edge that slowly returns to the baseline.[1][2] This distortion can negatively impact the accuracy of peak integration and quantification.[2][3]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a non-polar, high-boiling point compound like this compound can be caused by several factors. These often relate to physical issues within the GC system rather than chemical interactions, although both are possible. Common causes include problems with the column, injection port, or the analytical method itself.[3][4]
Q3: How do I know if my peak tailing is a problem?
A3: Peak asymmetry is measured by the tailing factor (Tf) or asymmetry factor (As). An ideal peak has a value of 1.0. A value greater than 1.5 usually indicates a problem that needs to be addressed.[5]
Troubleshooting Guide: Peak Tailing
This guide will walk you through a systematic approach to identify and resolve the cause of peak tailing in your this compound analysis.
Step 1: Initial Assessment - Where is the problem?
The first step is to determine if the tailing is specific to this compound or if it affects all peaks in your chromatogram.
-
If all peaks are tailing: This typically points to a physical problem in the GC system, such as an issue with the column installation, a leak, or a problem with the carrier gas flow path.[3][6]
-
If only the this compound peak (or other high-boiling point analytes) is tailing: This suggests a potential chemical interaction with active sites in the system or a method-related issue.[3][4]
Step 2: Systematic Troubleshooting
Follow the steps below to systematically investigate and resolve the issue.
Question: My this compound peak is tailing. What should I check first?
Answer: Start by examining the most common and easily correctable issues related to the injection port and column installation.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting peak tailing in GC analysis.
Detailed Troubleshooting Steps & Experimental Protocols
Injection Port Maintenance
Contamination in the injection port is a frequent cause of peak tailing.[7]
Protocol for Inlet Maintenance:
-
Cool Down: Ensure the injector temperature is at a safe level before handling.
-
Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.
-
Inspect and Replace:
-
Septum: Check for coring or overuse and replace it. It is good practice to replace the septum daily in heavily used systems.
-
Liner: Look for residue or particles inside the liner.[8] Replace with a new, deactivated liner. For a high-boiling analyte like this compound, a liner with glass wool can aid in vaporization.[9]
-
O-ring: Inspect the O-ring for signs of wear or cracking and replace if necessary.
-
-
Reassemble: Install the new liner, O-ring, and septum, ensuring a good seal.
Column Installation and Conditioning
Improper column installation can create dead volumes or turbulence in the carrier gas flow path, leading to tailing peaks.[2][3]
Protocol for Column Installation:
-
Column Cutting: A clean, square cut at the column ends is crucial.[3][5] Use a ceramic scoring wafer or a specialized tool to make a clean break. Inspect the cut with a magnifying glass to ensure it is smooth and at a right angle to the column wall.[3]
-
Column Positioning:
-
Ferrule Selection: Use the correct ferrules for your column and fitting type to prevent leaks.
-
Column Conditioning: After installation, condition the column according to the manufacturer's instructions to remove any contaminants.
Addressing System Activity
Active sites in the GC system, often exposed silanol groups, can interact with analytes and cause peak tailing.[3] While this compound is non-polar, degradation of the stationary phase or contamination can create active sites.
Protocol for Mitigating System Activity:
-
Column Trimming: If contamination is suspected at the head of the column, trim 10-20 cm from the inlet end.[1] This removes the section most likely to be contaminated.[8]
-
Use of Deactivated Components: Ensure you are using deactivated liners and that your column is of high quality with good deactivation.[3][10]
-
Column Bake-out: Baking out the column at a high temperature (below the column's maximum temperature limit) can help remove contaminants.[1]
Method Parameter Optimization
Your GC method parameters can significantly impact peak shape.
Key Parameters to Review:
-
Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of this compound but not so high as to cause degradation.[11] A typical starting point would be 250-300°C.
-
Initial Oven Temperature: For splitless injections, a lower initial oven temperature (10-20°C below the solvent boiling point) can help focus the analytes at the head of the column, leading to sharper peaks.[7][12]
-
Carrier Gas Flow Rate: An optimal flow rate is necessary for good efficiency. A flow rate that is too low can lead to peak broadening and tailing.[13][14]
-
Injection Mode: If using splitless injection, ensure the purge activation time is set correctly to vent the solvent after the sample has been transferred to the column.[1] An improperly set purge time can cause what appears to be a tailing solvent peak.[3]
Quantitative Data Summary
| Parameter | Acceptable Range | Potential Impact on Peak Tailing |
| Asymmetry Factor (As) / Tailing Factor (Tf) | 0.9 - 1.2 (ideal is 1.0) | Values > 1.5 indicate significant tailing that requires troubleshooting. |
| Injector Temperature | Analyte boiling point + 20-50°C | Too low can cause slow vaporization and tailing.[11] |
| Initial Oven Temperature (Splitless) | 10-20°C below solvent boiling point | Too high can reduce the "solvent effect," leading to broader or tailing peaks for early eluting compounds.[12] |
| Carrier Gas Flow Rate (for 0.25mm ID column) | ~1-2 mL/min (Helium) | Sub-optimal flow can decrease efficiency and contribute to peak broadening/tailing.[13] |
This guide provides a structured approach to troubleshooting peak tailing in the GC analysis of this compound. By systematically working through these steps, researchers can identify the root cause of the problem and restore optimal chromatographic performance.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. academic.oup.com [academic.oup.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Gas chromatographic carrier gas selection and carrier gas flow rate [chinalabware.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: 6-Phenyltetradecane Analysis by LC-MS
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix interference in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 6-phenyltetradecane. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of LC-MS analysis?
A1: Matrix interference, or matrix effect, refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative analysis.[2][3] The sample matrix includes all components within the sample except for the specific analyte of interest, such as this compound.[1][4]
Q2: What are the most common sources of matrix effects in the analysis of lipids like this compound from biological samples?
A2: For lipid compounds like this compound analyzed from biological matrices (e.g., plasma, tissue), the most common sources of interference are:
-
Phospholipids: These are abundant in biological membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Non-volatile salts from buffers or sample collection can precipitate in the MS source, leading to signal instability and suppression.[5]
-
Proteins: Although most are removed during initial sample preparation, residual proteins can interfere with the analysis.[6]
-
Anticoagulants: Agents like lithium heparin have been shown to cause matrix-related irreproducibility.[1]
-
Other Endogenous Molecules: Complex biological samples contain thousands of small molecules that can co-elute with the analyte.[7]
Q3: How can I systematically detect and quantify matrix effects in my this compound assay?
A3: A widely accepted method is the post-extraction spike comparison, which evaluates the matrix effect by comparing the analyte's signal response in a neat solvent to its response when spiked into a blank matrix extract.[2] This allows for the quantitative calculation of the Matrix Effect (ME), Recovery (RE), and overall Process Efficiency (PE).[8][9][10] A detailed protocol for this assessment is provided in the "Experimental Protocols" section of this guide.
Q4: What are the primary strategies to reduce or eliminate matrix interference?
A4: A multi-faceted approach is often necessary. The main strategies fall into three categories:
-
Optimize Sample Preparation: The goal is to selectively remove interfering components while efficiently recovering the analyte. Techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[6][11][12] Simple dilution can also be effective if the assay has sufficient sensitivity.[13][14]
-
Improve Chromatographic Separation: Modifying the LC method can separate the analyte from co-eluting matrix components. This can be achieved by changing the analytical column, adjusting the mobile phase composition, or altering the gradient elution profile.[2][11]
-
Use an Appropriate Internal Standard: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus correcting for the variability.[5]
Troubleshooting Guide
| Problem | Potential Matrix-Related Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Column overload due to high concentration of matrix components.[15] Interference from co-eluting matrix components altering peak symmetry. | Dilute the sample to reduce the concentration of both analyte and matrix components.[13][15] Improve sample cleanup using a more selective SPE or LLE method to remove interferences.[13] Optimize chromatographic conditions (e.g., gradient, mobile phase) to better separate the analyte from interferences.[15] |
| Inconsistent Retention Times | Buildup of matrix components on the analytical column over multiple injections, altering the column chemistry.[16][17] High complexity of the sample matrix interfering with analyte retention.[16] | Implement a robust column washing step at the end of each run or batch to remove strongly retained matrix components.[16] Use a guard column to protect the analytical column from matrix buildup.[16] Enhance sample preparation with an additional cleanup step (e.g., SPE) to remove the interfering matrix.[16] |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components (especially phospholipids) compete with this compound for ionization in the MS source.[18] | Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the chromatographic gradient to move the analyte peak away from the suppression zone. Employ a sample preparation technique specifically designed to remove phospholipids, such as a targeted SPE sorbent. |
| Poor Reproducibility Between Samples | Variability in the matrix composition from sample to sample (e.g., different lots of plasma).[8] Inconsistent recovery during sample preparation due to matrix effects. | Use a stable isotope-labeled internal standard to compensate for variations in matrix effects and recovery.[5] Evaluate the matrix effect across at least six different lots of the biological matrix to assess its variability.[8] Standardize the sample collection and preparation protocol meticulously to minimize variability. |
Data Presentation
Summarizing the quantitative impact of different sample preparation methods is crucial for method development. The table below illustrates how to present data for matrix effect, recovery, and process efficiency.
Table 1: Comparison of Sample Preparation Methods on the LC-MS Analysis of this compound
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Acceptance Criteria |
| Matrix Effect (ME) | 65% (Ion Suppression) | 88% (Minor Suppression) | 97% (Negligible Effect) | 85% - 115% |
| Recovery (RE) | 95% | 85% | 92% | Consistent & Precise |
| Process Efficiency (PE) | 62% | 75% | 89% | Highest & Most Precise |
| Precision (%CV, n=6) | 14.5% | 8.2% | 4.5% | < 15% |
Values are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
This protocol is based on the widely used approach described by Matuszewski et al. and is essential for validating any quantitative LC-MS method.[8] It involves preparing three sets of samples.
Objective: To quantitatively measure the matrix effect (ME), recovery (RE), and process efficiency (PE).
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Appropriate solvents for extraction and reconstitution
Procedure:
-
Prepare Sample Set A (Neat Solution):
-
Spike the analytical standard into the final reconstitution solvent at a known concentration (e.g., 100 ng/mL). This represents 100% response without any matrix or extraction procedure.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Process a blank matrix sample through the entire sample preparation procedure (e.g., SPE or LLE).
-
In the final step, spike the analytical standard into the processed blank extract to the same final concentration as Set A.
-
This sample measures the effect of the matrix on the analyte signal.
-
-
Prepare Sample Set C (Pre-Extraction Spike):
-
Spike the analytical standard into a blank matrix sample before the sample preparation procedure begins.
-
Process this spiked sample through the entire extraction procedure.
-
This sample measures the combined effects of recovery and the matrix.
-
-
Analysis and Calculation:
-
Inject all three sample sets into the LC-MS system and record the mean peak area for each set (n ≥ 5).
-
Calculate ME, RE, and PE using the following formulas:
-
Matrix Effect (ME) % = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE) % = (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE) % = (Peak Area of Set C / Peak Area of Set A) * 100
-
-
Protocol 2: Solid Phase Extraction (SPE) for this compound
Objective: To remove polar interferences and phospholipids from a biological matrix prior to LC-MS analysis.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
Sample matrix (e.g., plasma)
-
Methanol (Conditioning and Elution Solvent)
-
Water (Equilibration Solvent)
-
Aqueous solution (e.g., 5% Methanol in water) for washing
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 1 mL of an aqueous wash solution (e.g., 5% methanol) through the cartridge to remove salts and highly polar interferences.
-
Elution: Elute the this compound and other retained lipids using 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visual Guides
Caption: Workflow for the three-sample set experiment to quantify matrix effects.
Caption: Step-by-step workflow for sample cleanup using Solid Phase Extraction.
Caption: Decision tree for troubleshooting matrix-related issues in LC-MS analysis.
References
- 1. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myadlm.org [myadlm.org]
- 4. lctsbible.com [lctsbible.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Portal [ub-ir.bolton.ac.uk]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
improving signal-to-noise ratio for phenyltetradecane detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for phenyltetradecane detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting phenyltetradecane?
A1: Phenyltetradecane is most commonly analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is often preferred due to its high sensitivity and selectivity, which allows for accurate identification and quantification even in complex matrices.
Q2: I am not getting any peak for phenyltetradecane. What are the possible causes?
A2: There are several potential reasons for a complete lack of signal. These can be broadly categorized as issues with sample introduction, the analytical instrument, or the detector. Specific causes could include a clogged or defective syringe, incorrect injection parameters, a leak in the injector, or a detector that is not properly configured or has malfunctioned.[1]
Q3: What is Solid Phase Microextraction (SPME), and can it be used for phenyltetradecane analysis?
A3: Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be used to extract and concentrate analytes from a sample before analysis. It is a suitable technique for concentrating volatile and semi-volatile organic compounds like phenyltetradecane from various matrices, including water and soil. The choice of SPME fiber coating is crucial for efficient extraction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to improve the signal-to-noise ratio for phenyltetradecane detection.
Issue 1: High Baseline Noise
Symptoms: The baseline in your chromatogram is unstable, noisy, or drifting, making it difficult to distinguish small peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used. Install or replace gas purification traps for oxygen, moisture, and hydrocarbons. |
| Column Bleed | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. |
| Contaminated Inlet | Perform regular inlet maintenance, including replacing the liner, septum, and O-rings.[2][3] |
| Detector Contamination | Clean the detector according to the manufacturer's instructions. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms: The phenyltetradecane peak is asymmetrical, with a tail or a front, which can affect integration and quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column. Trimming the first few centimeters of the column can sometimes resolve the issue.[2][3] |
| Improper Column Installation | Ensure the column is installed correctly in the inlet and detector, with the correct insertion depth and leak-free connections.[3] |
| Sample Overload | Reduce the injection volume or the sample concentration. |
| Solvent Mismatch | The polarity of the solvent should be compatible with the stationary phase of the column.[2] |
Issue 3: Low Signal Intensity / Poor Sensitivity
Symptoms: The phenyltetradecane peak is very small, resulting in a low signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Sub-optimal GC-MS Parameters | Optimize parameters such as inlet temperature, oven temperature program, carrier gas flow rate, and MS settings (e.g., ionization mode, scan range). |
| Inefficient Sample Extraction/Concentration | Optimize your sample preparation method. For SPME, this includes selecting the appropriate fiber, and optimizing extraction time and temperature. |
| Leaks in the System | Check for leaks in the injector, column connections, and MS interface. |
| Detector Not Optimized | Ensure the detector is properly tuned and calibrated. For MS, ensure the electron multiplier voltage is set appropriately.[1] |
Issue 4: Ghost Peaks
Symptoms: Peaks appear in the chromatogram at times when no injection was made, or extra peaks appear in your sample chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Contamination from Previous Injections (Carryover) | Clean the inlet and syringe thoroughly. Run blank solvent injections between samples. |
| Contaminated Syringe | Clean the syringe with an appropriate solvent or replace it if necessary. |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly. |
| Contaminated Carrier Gas or Gas Lines | Check the purity of your carrier gas and ensure the gas lines are clean.[4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Phenyltetradecane in Water Samples using SPME
This protocol provides a general framework. Optimization may be required for your specific instrumentation and sample matrix.
1. Sample Preparation (SPME)
-
SPME Fiber Selection: A non-polar fiber such as Polydimethylsiloxane (PDMS) is a suitable choice for a non-polar compound like phenyltetradecane.
-
Extraction:
-
Place a known volume of the water sample (e.g., 10 mL) into a headspace vial.
-
Add a magnetic stir bar and a salting-out agent (e.g., NaCl) to improve extraction efficiency.
-
Seal the vial and place it in a heating block with stirring.
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C).
-
Retract the fiber into the needle.
-
2. GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 91, 105, 274 (Quantifier: 91) |
3. Data Analysis
-
Identify phenyltetradecane based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared with phenyltetradecane standards.
Visualizations
References
Technical Support Center: Overcoming Co-elution of Phenylalkane Isomers
Welcome to the technical support center dedicated to addressing the challenges of co-eluting phenylalkane isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for phenylalkane isomer analysis?
A1: Co-elution occurs when two or more compounds, in this case, phenylalkane isomers, exit the chromatography column at the same time, resulting in a single, unresolved peak.[1][2] This is a significant issue in analytical chemistry because it prevents accurate identification and quantification of the individual isomers.[1] Phenylalkane isomers often have very similar physicochemical properties, such as polarity and boiling point, making them prone to co-elution.
Q2: How can I detect if I have a co-elution problem with my phenylalkane isomers?
A2: Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are a few methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of more than one compound.[1][2]
-
Diode Array Detector (DAD): A DAD collects UV spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope of the peak, it suggests the presence of multiple components.[1][2]
-
Mass Spectrometry (MS): When coupled with a chromatographic system (GC-MS or LC-MS), a mass spectrometer can acquire mass spectra across the eluting peak. If the mass spectrum changes across the peak, it is a strong indication of co-elution.[1]
Q3: What are the key factors I can manipulate to resolve co-eluting phenylalkane isomers?
A3: The separation of chromatographic peaks is governed by the resolution equation, which is influenced by three main factors:
-
Efficiency (N): Refers to the narrowness of the peaks. This can be improved by using longer columns or columns with smaller particle sizes.
-
Selectivity (α): This is the most critical factor for separating isomers and relates to the differential interaction of the analytes with the stationary and mobile phases. Changing the column chemistry or the mobile phase composition has the most significant impact on selectivity.[2]
-
Retention/Capacity Factor (k'): This relates to the time the analyte spends in the stationary phase. Increasing retention by using a weaker mobile phase can sometimes improve resolution.[1]
Q4: Which type of HPLC column is best for separating phenylalkane positional isomers?
A4: For positional isomers of aromatic compounds like phenylalkanes, columns that offer alternative selectivities to standard C18 phases are often more effective. Phenyl-based stationary phases (e.g., Phenyl-Hexyl, PFP, Biphenyl) are highly recommended.[3][4][5] These columns provide π-π interactions with the aromatic rings of the phenylalkanes, leading to enhanced separation of positional isomers.[3][4][5] C30 columns can also be effective for separating structurally similar isomers.
Q5: Can I separate chiral phenylalkane isomers (enantiomers)?
A5: Yes, separating enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC.[6] Alternatively, chiral mobile phase additives can be used in HPLC, or the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7]
Troubleshooting Guides
This section provides a systematic approach to resolving the co-elution of phenylalkane isomers.
Initial Assessment of Co-elution
Before making any changes to your method, it's crucial to confirm that you indeed have a co-elution issue.
dot
Caption: Workflow for identifying co-elution.
Systematic Troubleshooting Workflow for Co-eluting Phenylalkane Isomers
Once co-elution is confirmed, follow this logical workflow to systematically address the issue. The primary goal is to alter the selectivity of the chromatographic system.
dot
Caption: A step-by-step guide to resolving co-elution.
Data Presentation: Impact of Stationary and Mobile Phases
The choice of stationary and mobile phases is critical for achieving selectivity between phenylalkane isomers. The following tables summarize the separation of various aromatic isomers, demonstrating the impact of different chromatographic conditions.
Table 1: HPLC Separation of Aromatic Positional Isomers on Different Stationary Phases
| Isomer Pair | C18 Column | Phenyl Column | PFP Column | C30 Column |
| m-xylene / p-xylene | No Separation | No Separation | Partial Separation | Baseline Separation |
| m-cresol / p-cresol | No Separation | Partial Separation | Baseline Separation | Baseline Separation |
| m-toluidine / p-toluidine | Partial Separation | Partial Separation | Baseline Separation | Good Separation |
| m-terphenyl / p-terphenyl | Partial Separation | Good Separation | Good Separation | Excellent Separation |
Data adapted from publicly available application notes demonstrating typical selectivity. "Baseline Separation" indicates a resolution (Rs) of ≥ 1.5.[8]
Table 2: Effect of Organic Modifier on the Separation of Toluidine Isomers on a PFP Column
| Mobile Phase Composition | Resolution (Rs) between m- and p-toluidine |
| Acetonitrile / 10 mM Ammonium Acetate (pH 6.8) | ~1.2 (Partial Separation) |
| Methanol / 10 mM Ammonium Acetate (pH 6.8) | > 2.0 (Complete Separation) |
This demonstrates that changing the organic modifier can significantly impact the selectivity for aromatic isomers.[8]
Experimental Protocols
The following are example protocols for the separation of phenylalkane isomers. These should be used as a starting point and may require further optimization for your specific analytes.
Protocol 1: HPLC-UV Method for Positional Phenylalkane Isomers
This method is suitable for separating non-chiral phenylalkane isomers.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 254 nm
Protocol 2: GC-MS Method for Volatile Phenylalkane Isomers
This method is ideal for the analysis of volatile phenylalkane isomers.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. For enhanced selectivity, consider a mid-polarity column like a DB-17ms (50% phenyl).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Inlet: Split mode (50:1), 250 °C.
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
Protocol 3: Chiral HPLC Method for Phenylalkane Enantiomers
This protocol is a starting point for the separation of chiral phenylalkane isomers.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives).
-
Mobile Phase: A typical starting point for normal phase chiral chromatography is a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need significant optimization.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm).
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular application and analytes.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. welch-us.com [welch-us.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
Technical Support Center: Method Validation for Quantitative Analysis of Long-Chain Alkylbenzenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of long-chain alkylbenzenes (LABs) and their sulfonated counterparts, linear alkylbenzene sulfonates (LAS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of long-chain alkylbenzenes using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column. | - Deactivate the injector liner with a silylating agent. - Use a guard column. - Ensure the column is properly conditioned. |
| Sample overload. | - Dilute the sample. - Decrease the injection volume. | |
| Inconsistent Retention Times | Fluctuation in oven temperature. | - Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Inconsistent carrier gas flow rate. | - Check for leaks in the gas lines. - Verify the electronic pressure control (EPC) is functioning correctly. | |
| Poor Sensitivity | Contaminated ion source. | - Clean the ion source according to the manufacturer's instructions. |
| Inefficient ionization. | - Optimize the ionization energy and other MS parameters. | |
| Matrix effects causing signal suppression. | - Improve sample cleanup to remove interfering matrix components. - Use matrix-matched standards for calibration.[1] | |
| Co-elution of Isomers | Inadequate chromatographic separation. | - Optimize the GC temperature program (slower ramp rate). - Use a longer capillary column or a column with a different stationary phase. |
| Interference from branched alkylbenzenes (TABs). | - Utilize selected ion monitoring (SIM) mode with specific quantifier and qualifier ions to differentiate between LABs and TABs.[2] | |
| High Background Noise | Contaminated carrier gas or GC system. | - Use high-purity carrier gas and install gas purifiers. - Bake out the column and injector to remove contaminants. |
| Column bleed. | - Use a low-bleed column. - Ensure the final oven temperature does not exceed the column's maximum operating temperature. |
HPLC Troubleshooting for LAS Analysis
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | Mismatch between sample solvent and mobile phase. | - Dissolve and inject samples in the initial mobile phase composition. |
| Column overload. | - Reduce the injection volume or dilute the sample.[3] | |
| Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to suppress the ionization of silanol groups. - Add an ion-pairing reagent to the mobile phase. | |
| Retention Time Drift | Changes in mobile phase composition. | - Prepare fresh mobile phase daily. - Ensure the solvent proportioning valves are working correctly.[3] |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature.[3] | |
| Split Peaks | Partially clogged frit or column void. | - Reverse-flush the column (if permissible by the manufacturer). - Replace the column if a void has formed at the inlet. |
| Sample solvent stronger than the mobile phase. | - Prepare the sample in a solvent weaker than or equal in strength to the mobile phase. | |
| Matrix Effects | Co-eluting matrix components enhancing or suppressing the analyte signal. | - Implement a robust sample cleanup procedure (e.g., Solid-Phase Extraction). - Use the standard addition method for calibration to compensate for matrix effects.[1] |
| Ghost Peaks | Contamination in the mobile phase or from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program and inject a blank solvent after high-concentration samples.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical method validation parameters for the quantitative analysis of long-chain alkylbenzenes?
A1: The most critical validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and specificity. Robustness should also be assessed to ensure the method's performance is not affected by small, deliberate variations in method parameters.
Q2: How can I minimize matrix effects when analyzing environmental samples like sediment or sludge?
A2: Matrix effects can be a significant challenge. To minimize them, you should:
-
Optimize Sample Preparation: Employ rigorous cleanup steps such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples.[1]
-
Standard Addition Method: This method is effective in compensating for matrix effects by adding known amounts of the analyte to the actual sample.[1]
-
Isotope Dilution: If available, using isotopically labeled internal standards can effectively correct for matrix-induced signal suppression or enhancement.
Q3: What are the typical sources of contamination in long-chain alkylbenzene analysis and how can they be avoided?
A3: Contamination can arise from various sources:
-
Solvents and Reagents: Always use high-purity, HPLC, or GC-grade solvents.
-
Glassware: Thoroughly clean all glassware and consider heating it in a muffle furnace to remove organic residues.
-
Sample Collection and Storage: Use appropriate containers and avoid plastic materials that may leach interfering compounds.
-
Cross-Contamination: Take care to avoid cross-contamination between high and low-concentration samples in the laboratory.
Q4: My calibration curve for LAS analysis by HPLC is not linear. What could be the cause?
A4: Non-linearity in your calibration curve can be due to several factors:
-
Detector Saturation: If the concentrations of your standards are too high, the detector response may become non-linear. Try extending the calibration range to lower concentrations.
-
Inappropriate Blank: Ensure your blank sample is free of the analyte and is treated the same way as your standards.
-
Adsorption: LAS can adsorb to surfaces. Ensure your vials and system components are inert.
-
Incorrect Integration: Review the integration parameters to ensure peaks are being integrated correctly, especially at low and high concentrations.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the quantitative analysis of Linear Alkylbenzene Sulfonates (LAS) and Long-Chain Alkylbenzenes (LABs).
| Parameter | Technique | Analyte | Typical Value |
| Linearity (r²) | HPLC-MS/MS | LAS | > 0.99 |
| GC-MS | LABs | > 0.999 | |
| Accuracy (Recovery %) | HPLC-MS/MS | LAS | 84.5% - 115%[1] |
| GC-MS | LABs | 98.59% - 99.8%[5] | |
| Precision (RSD%) | HPLC-MS/MS | LAS | < 15% |
| GC-MS | LABs | < 0.7%[5] | |
| Limit of Detection (LOD) | HPLC-MS/MS | LAS | 0.03 - 0.07 mg/L |
| GC-MS | LABs | 7.6 x 10⁻⁵ - 3.4 x 10⁻⁴ Molar[5] | |
| Limit of Quantification (LOQ) | HPLC-MS/MS | LAS | ~0.1 - 0.2 mg/L |
| GC-MS | LABs | - |
Experimental Protocols
Protocol 1: Quantitative Analysis of Long-Chain Alkylbenzenes in Sediment by GC-MS
-
Sample Preparation (Microwave-Assisted Extraction - MAE):
-
Weigh approximately 5 g of freeze-dried and homogenized sediment into a microwave extraction vessel.
-
Add a surrogate standard solution.
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Seal the vessel and place it in the microwave extractor.
-
Extract at 100°C for 15 minutes.
-
Allow the vessel to cool, then filter the extract.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for cleanup.
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a silica gel SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute with 10 mL of hexane.
-
Collect the eluate and concentrate it to a final volume of 1 mL.
-
Add an internal standard just before analysis.
-
-
GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min.
-
MS Interface: 280°C.
-
Ion Source: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for LABs (e.g., m/z 91, 105, 119).[2]
-
Protocol 2: Quantitative Analysis of Linear Alkylbenzene Sulfonates in Water by HPLC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water.
-
Dry the cartridge under vacuum.
-
Elute the LAS with 10 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
Add an internal standard.
-
-
HPLC-MS/MS Analysis:
-
HPLC Column: C18, 150 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each LAS homologue.
-
Visualizations
Caption: High-level workflow for analytical method validation.
Caption: General workflow for quantitative analysis of long-chain alkylbenzenes.
References
Technical Support Center: Troubleshooting Baseline Noise in Alkylbenzene Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to baseline noise in the chromatogram of alkylbenzenes.
Frequently Asked Questions (FAQs)
Q1: What are the common types of baseline noise observed in the chromatography of alkylbenzenes?
Baseline noise in chromatography can manifest in several ways. The most common types include:
-
Drift: A steady, gradual increase or decrease in the baseline signal over the course of a run.[1] This can be caused by changes in temperature, mobile phase composition, or column bleed.[1][2]
-
Wandering (or "Wow and Flutter"): A low-frequency, wave-like fluctuation of the baseline. This may be caused by temperature fluctuations in the lab or detector, or by issues with the pump.
-
Spikes: Random, sharp, and narrow peaks that appear throughout the chromatogram.[1] These are often due to electrical disturbances, air bubbles in the detector, or particulate matter.[1][3]
-
High-Frequency Noise: A rapid, fuzzy appearance of the baseline, which can obscure small peaks. This can be caused by a contaminated detector, a failing lamp in a UV detector, or issues with the electronics.[4][5]
Q2: My chromatogram shows a drifting baseline. What are the potential causes and how can I fix it?
A drifting baseline is a common issue that can affect the accuracy of peak integration. Here are the primary causes and their solutions:
| Potential Cause | Solution |
| Column Bleed | This occurs when the stationary phase of the column degrades and elutes, causing a rising baseline, especially during temperature programming in GC.[5] Ensure the column is properly conditioned and operate within its recommended temperature limits.[2][5] |
| Mobile Phase/Carrier Gas Contamination | Impurities in the mobile phase (HPLC) or carrier gas (GC) can lead to a drifting baseline.[1][2] Use high-purity solvents and gases and consider installing in-line purifiers.[2] |
| Temperature Fluctuations | Both the column and detector are sensitive to temperature changes.[3][6] Ensure the column oven and detector are properly temperature-controlled and allow the system to fully equilibrate before starting a run.[2] |
| Detector Lamp Aging (HPLC-UV) | An aging UV lamp can result in a drifting baseline.[6] Most systems have a diagnostic to check lamp intensity; replace the lamp if it is below the manufacturer's recommended level.[6] |
| Improper Mobile Phase Mixing (HPLC) | Ingradient elution, inadequate mixing of mobile phase components can cause baseline drift.[6][7] Ensure proper mixing and degassing of the mobile phase.[6] |
Q3: I am observing random spikes in my baseline. What is the cause and how can I eliminate them?
Spikes in the baseline are typically sharp, narrow signals that can be mistaken for small peaks.
| Potential Cause | Solution |
| Air Bubbles in the System | Air bubbles passing through the detector are a frequent cause of spikes.[3] Degas the mobile phase (HPLC) thoroughly and check for leaks in the system that could introduce air.[3][8] |
| Electrical Noise | External electrical equipment can introduce noise.[1] Ensure the chromatograph has a stable, dedicated power source and is properly grounded.[1] |
| Particulate Matter | Small particles passing through the detector can cause spikes.[1] Filter your samples and mobile phases before use and regularly maintain and replace system filters. |
| Contaminated Detector | A dirty detector can lead to spiking.[4] Follow the manufacturer's instructions for cleaning the detector. |
Q4: The baseline of my chromatogram is very noisy and fuzzy. How can I improve the signal-to-noise ratio?
High-frequency noise can make it difficult to detect and accurately quantify low-concentration analytes.
| Potential Cause | Solution |
| Contaminated or Dirty Flow Cell (HPLC) | A dirty flow cell in the detector can scatter light and increase noise.[6][7] Flush the flow cell with a strong, appropriate solvent. |
| Deteriorating Detector Lamp (HPLC-UV) | A failing lamp will produce less light, leading to a lower signal-to-noise ratio.[6] Replace the lamp if its energy output is low. |
| Contaminated Carrier Gas or Detector Gases (GC) | Impurities in the gases can increase baseline noise.[1] Use high-purity gases and ensure gas lines are clean. |
| Improper System Grounding | Poor electrical grounding can introduce electronic noise. Ensure the instrument is properly grounded.[1] |
| High Data Acquisition Rate | A very high data acquisition rate can make the baseline appear noisier.[6] Optimize the data rate for your peak widths. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Baseline Noise
This protocol provides a logical workflow to identify the source of baseline noise.
-
Isolate the Pump and Detector (HPLC):
-
Replace the column with a zero-dead-volume union.
-
Pump the mobile phase through the system to the detector.
-
If the noise persists, the source is likely the pump or the detector. If the noise disappears, the problem is related to the column or the sample.[8]
-
-
Check for Leaks:
-
Visually inspect all fittings for signs of leaks.
-
For GC, use an electronic leak detector to check all connections, especially at the inlet, detector, and column fittings. Leaks can introduce air and contaminants, leading to baseline instability.[2]
-
-
Column Conditioning (GC):
-
Detector Cleaning:
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process for baseline noise.
Caption: A logical workflow for troubleshooting baseline noise.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. aasnig.com [aasnig.com]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
validation of 6-phenyltetradecane as a biomarker for oil spills
In the environmental forensics of oil spills, the identification of the pollution source is critical for liability assessment and remediation strategy. This is achieved through the analysis of chemical "fingerprints" left by the oil, with specific, degradation-resistant molecules known as biomarkers serving as key identifiers. While a suite of biomarkers is well-established for this purpose, the scientific community continues to explore novel compounds that may offer enhanced specificity or utility.
This guide provides a comparative analysis of established oil spill biomarkers—hopanes, steranes, and Polycyclic Aromatic Hydrocarbons (PAHs)—and introduces Linear Alkylbenzenes (LABs), with a focus on 6-phenyltetradecane as a representative of this class, to illustrate the validation pathway for a potential new biomarker.
Established Biomarkers: The Gold Standard
Hopanes and steranes are saturated hydrocarbons that are highly resistant to weathering and biodegradation, making them excellent conservative markers for identifying the source of spilled oil.[1][2][3] PAHs, while more susceptible to weathering, provide valuable information on the type and weathering state of the oil.
Hopanes and Steranes
These complex cyclic molecules are considered "molecular fossils" as their structures are derived from the cell membranes of microorganisms present in the original organic matter that formed the petroleum.[1] Their distribution and relative abundance are unique to each crude oil source.
Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs are a diverse group of compounds with two or more fused aromatic rings.[4][5] While some PAHs can be lost through evaporation and dissolution after a spill, the relative distribution of their alkylated homologues can still provide a characteristic fingerprint of the oil source.
Linear Alkylbenzenes (LABs): An Emerging Area
Linear alkylbenzenes are a class of aromatic hydrocarbons characterized by a benzene ring attached to a linear alkyl chain. While extensively used as tracers for sewage pollution in the marine environment, their application as primary oil spill biomarkers is not well-established.[6][7][8] this compound is a specific congener within this class.
The potential utility of LABs like this compound in oil spill forensics lies in their presence in some refined petroleum products and their distinct fragmentation patterns in mass spectrometry. However, their resistance to weathering compared to hopanes and steranes has not been extensively studied in the context of oil spills.
Comparative Analysis of Biomarker Performance
The following table summarizes the key characteristics of the discussed biomarker classes.
| Biomarker Class | Resistance to Weathering | Source Specificity | Abundance in Crude Oil | Established Validation |
| Hopanes | Very High[1][9][10] | High | High | Yes |
| Steranes | Very High[1][3][10] | High | High | Yes |
| PAHs | Moderate to High | Moderate to High | Varies | Yes |
| Linear Alkylbenzenes (e.g., this compound) | Unknown (in oil spill context) | Potentially Moderate | Varies | No |
Experimental Protocols for Biomarker Validation
The validation of a new biomarker, such as this compound, would require a rigorous experimental approach to demonstrate its utility in comparison to established markers. The following outlines a generalized protocol.
Sample Collection and Preparation
-
Source Oil Samples: Obtain a representative sample of the suspected source oil.
-
Spilled Oil Samples: Collect weathered oil samples from the spill site at various time points and locations.
-
Extraction: Extract the hydrocarbon fraction from the samples using a suitable solvent (e.g., dichloromethane) via methods such as soxhlet extraction or pressurized fluid extraction.
-
Fractionation: Separate the extract into aliphatic, aromatic, and polar fractions using column chromatography.
Chemical Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the aliphatic and aromatic fractions using GC-MS. This technique separates the individual compounds and provides mass spectra for their identification and quantification.[2]
-
Target Analyte Identification: For this compound, the analysis would focus on identifying its characteristic mass spectrum and retention time. For hopanes and steranes, specific ion monitoring (SIM) of key fragment ions (e.g., m/z 191 for hopanes, m/z 217 for steranes) is typically employed.
Data Analysis and Validation
-
Diagnostic Ratios: Calculate diagnostic ratios of specific biomarker concentrations. For a new biomarker to be considered valid, its ratios to other stable compounds should remain constant between the source oil and weathered samples.
-
Statistical Analysis: Employ statistical methods such as Principal Component Analysis (PCA) to compare the chemical fingerprints of the source and spilled oils across a range of biomarkers.[1]
Visualizing the Biomarker Validation Workflow
The following diagram illustrates the logical flow of validating a potential oil spill biomarker.
Logical Pathway for Oil Spill Source Identification
The diagram below outlines the decision-making process in a typical oil spill forensic investigation using biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The fingerprint stability of the biomarker hopanes and steranes in soot emissions from in-situ burning of oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Linear alkylbenzenes as tracers of sewage-sludge-derived inputs of organic matter, PCBs, and PAHs to sediments at the 106-mile deep water disposal site [pubs.usgs.gov]
- 9. Fate of hopane biomarkers during in-situ burning of crude oil - A laboratory-scale study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmental fate of petroleum biomarkers in Deepwater Horizon oil spill residues over the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Biogenic vs. Petrogenic 6-Phenyltetradecane: A Guide for Researchers
A critical examination of 6-phenyltetradecane as a molecular marker reveals a strong association with petroleum-derived sources. Current scientific literature does not provide evidence for the biogenic production of this long-chain alkylbenzene. Therefore, its presence in environmental samples is a robust indicator of contamination from petrogenic or anthropogenic sources.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to identify and quantify this compound, contextualizing its significance as a marker for petroleum-based compounds. We will explore the analytical techniques employed for its detection and differentiation from naturally occurring biogenic hydrocarbons.
Identifying the Source: A Comparative Analysis
Distinguishing the origin of organic molecules is paramount in environmental forensics and geochemistry. The primary methods rely on sophisticated analytical techniques that can elucidate the structural and isotopic signatures of compounds. While this compound itself is a marker for petrogenic sources, a comparative analysis with known biogenic and other petrogenic markers is essential for a complete source apportionment study.
| Parameter | This compound (Petrogenic) | Biogenic Hydrocarbons (e.g., n-alkanes, hopanes) | Other Petrogenic Markers (e.g., PAHs) |
| Source | Primarily from crude oil and its refined products. Also a component of synthetic oils and detergents. | Produced by living organisms such as bacteria, algae, and plants. | Formed during the thermal maturation of organic matter (petroleum) or through combustion processes (pyrogenic). |
| Chemical Structure | Aromatic ring with a C14 alkyl chain. | Typically aliphatic (straight-chain, branched, or cyclic). Hopanoids and steranes are complex cyclic structures. | Polycyclic aromatic structures with varying numbers of fused benzene rings. |
| Isomeric Distribution | Complex mixture of isomers. | Often show a strong predominance of odd-carbon-numbered n-alkanes (in higher plants) or specific stereoisomers. | Characteristic distribution patterns of parent and alkylated PAHs. |
| Stable Carbon Isotope (δ¹³C) | Reflects the isotopic signature of the source petroleum. | Generally enriched in ¹²C compared to petrogenic sources due to kinetic isotope effects during biosynthesis. | Varies depending on the source material and formation temperature. |
Experimental Protocols for Source Apportionment
The gold standard for the analysis of this compound and other hydrocarbon markers is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual compounds within a complex mixture.
Sample Preparation and Extraction
-
Sample Collection: Collect sediment, water, or biological tissue samples using appropriate, contamination-free methods.
-
Solvent Extraction: Extract the organic fraction from the sample matrix using a suitable solvent system (e.g., dichloromethane:methanol).
-
Fractionation: Separate the extract into aliphatic, aromatic, and polar fractions using column chromatography (e.g., silica gel, alumina) to reduce matrix interference. This compound will be present in the aromatic fraction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: A high-resolution gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of hydrocarbons.
-
Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of a wide range of compounds with different boiling points.
-
Ionization: Electron ionization (EI) is the most common method for generating mass spectra of hydrocarbons.
-
Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds. The characteristic ions for this compound would be monitored.
Stable Isotope Analysis
For a more definitive source apportionment, compound-specific stable carbon isotope analysis (CSIA) can be performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). The δ¹³C value of this compound can be compared to the values of known petrogenic and biogenic standards to confirm its origin.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for distinguishing hydrocarbon sources and the analytical process involved.
Figure 1. Experimental workflow for hydrocarbon source apportionment.
Figure 2. Logical framework for determining the source of this compound.
comparative analysis of different phenylalkane isomers in crude oil
[6] 2-Phenyldodecane | C18H30 | ChemSpider Structure, properties, spectra, suppliers and links for: 2-Phenyldodecane, 2719-61-1. ... 2-Phenyldodecane. C18H30. Molar Mass: 246.4358. g/mol . 13C NMR Spectrum. 1H NMR Spectrum. ChemSpider 2D Image | 2-Phenyldodecane. Predicted GC-MS. Predicted MS-MS. Predicted LC-MS. Predicted LC-MS/MS. Predicted 1H NMR. Predicted 13C NMR. Predicted IR. Predicted Physical Properties. More details. Names. Properties. Searches. Spectra. V. Vendors. More. Names. 2-Phenyldodecane. (1-Methylundecyl)benzene. Benzene, (1-methylundecyl)-. dodecan-2-ylbenzene. 2-phenyl dodecane. 2-phenyl-dodecane. More... Less... Properties. Experimental and Predicted Properties. Filter by. All. Experimental. Predicted. 2-Phenyldodecane Properties. Property. Name. Property. Value. Reference. Experimental. Boiling Point. 165-167 °C. Alfa Aesar. 127-130 °C/0.5 mmHg. Alfa Aesar. 310.8±9.0 °C @ 760 mmHg. ChemAxon. Flash Point. 132.0±12.4 °C. ChemAxon. Density. 0.855 g/mL. Alfa Aesar. 0.8±0.1 g/cm3 . ChemAxon. Refractive Index. 1.482. Alfa Aesar. 1.5±0.1. ChemAxon. Predicted. pKa. 43.1±0.1. ChemAxon. LogP. 7.9. ChemAxon. Henry's Law Constant. 1.8 atm-m3/mole. ChemAxon. Enthalpy of Vaporization. 52.8±3.0 kJ/mol. ChemAxon. Surface Tension. 33.0±3.0 dyne/cm. ChemAxon. Molar Refractivity. 83.9±0.3 cm3. ChemAxon. Polarizability. 34.3±0.5 10-24cm3. ChemAxon. Show More Properties. 1
[2] 2-Phenyldodecane 2-Phenyldodecane. CAS Number: 2719-61-1. Beilstein: 2041223. MDL: MFCD00008851. Formula: C18H30. Molecular Weight: 246.44. 2-Phenyldodecane. 2-Phenyldodecane Properties. Boiling Point: 127-130 °C/0.5 mmHg. Density: 0.855. Refractive Index: 1.4820. Storage: Store at room temperature. More Info. Safety & Handling. GHS H Statement. Not a hazardous substance or mixture. GHS P Statement. Not a hazardous substance or mixture. Warning. Not a hazardous substance or mixture. Other Notes. Properties. Value. Assay. 98%. Appearance. Clear colorless liquid. Boiling Point. 127-130 °C/0.5 mmHg. Density. 0.855. InChI Key. YVXNLBUNIQAJSP-UHFFFAOYSA-N. Melting Point. -10 °C. Refractive Index. 1.4820. Solubility. Insoluble in water. Sensitivity. Stench. Storage. Store at room temperature. Transport Information. Not dangerous goods. 3
[4] 3-Phenyldodecane | C18H30 | ChemSpider Structure, properties, spectra, suppliers and links for: 3-Phenyldodecane, 2400-00-2. ... 3-Phenyldodecane. C18H30. Molar Mass: 246.4358. g/mol . 13C NMR Spectrum. 1H NMR Spectrum. ChemSpider 2D Image | 3-Phenyldodecane. Predicted GC-MS. Predicted MS-MS. Predicted LC-MS. Predicted LC-MS/MS. Predicted 1H NMR. Predicted 13C NMR. Predicted IR. Predicted Physical Properties. More details. Names. Properties. Searches. Spectra. V. Vendors. More. Names. 3-Phenyldodecane. (1-Ethyl-decyl)-benzene. (1-Ethyldecyl)benzene. Benzene, (1-ethyldecyl)-. dodecan-3-ylbenzene. 3-phenyl dodecane. 3-phenyl-dodecane. More... Less... Properties. Experimental and Predicted Properties. Filter by. All. Experimental. Predicted. 3-Phenyldodecane Properties. Property. Name. Property. Value. Reference. Experimental. Boiling Point. 150-151 °C/1 mmHg. Alfa Aesar. 310.8±9.0 °C @ 760 mmHg. ChemAxon. Flash Point. 132.0±12.4 °C. ChemAxon. Density. 0.855 g/mL. Alfa Aesar. 0.8±0.1 g/cm3 . ChemAxon. Refractive Index. 1.482. Alfa Aesar. 1.5±0.1. ChemAxon. Predicted. pKa. 43.1±0.1. ChemAxon. LogP. 7.9. ChemAxon. Henry's Law Constant. 1.8 atm-m3/mole. ChemAxon. Enthalpy of Vaporization. 52.8±3.0 kJ/mol. ChemAxon. Surface Tension. 33.0±3.0 dyne/cm. ChemAxon. Molar Refractivity. 83.9±0.3 cm3. ChemAxon. Polarizability. 34.3±0.5 10-24cm3. ChemAxon. Show More Properties. 5
[6] 4-Phenyldodecane | C18H30 | ChemSpider Structure, properties, spectra, suppliers and links for: 4-Phenyldodecane, 2400-01-3. ... 4-Phenyldodecane. C18H30. Molar Mass: 246.4358. g/mol . 13C NMR Spectrum. 1H NMR Spectrum. ChemSpider 2D Image | 4-Phenyldodecane. Predicted GC-MS. Predicted MS-MS. Predicted LC-MS. Predicted LC-MS/MS. Predicted 1H NMR. Predicted 13C NMR. Predicted IR. Predicted Physical Properties. More details. Names. Properties. Searches. Spectra. V. Vendors. More. Names. 4-Phenyldodecane. (1-Propylnonyl)benzene. Benzene, (1-propylnonyl)-. dodecan-4-ylbenzene. 4-phenyl dodecane. 4-phenyl-dodecane. More... Less... Properties. Experimental and Predicted Properties. Filter by. All. Experimental. Predicted. 4-Phenyldodecane Properties. Property. Name. Property. Value. Reference. Experimental. Boiling Point. 140 °C/0.5 mmHg. Alfa Aesar. 310.8±9.0 °C @ 760 mmHg. ChemAxon. Flash Point. 132.0±12.4 °C. ChemAxon. Density. 0.856 g/mL. Alfa Aesar. 0.8±0.1 g/cm3 . ChemAxon. Refractive Index. 1.483. Alfa Aesar. 1.5±0.1. ChemAxon. Predicted. pKa. 43.1±0.1. ChemAxon. LogP. 7.9. ChemAxon. Henry's Law Constant. 1.8 atm-m3/mole. ChemAxon. Enthalpy of Vaporization. 52.8±3.0 kJ/mol. ChemAxon. Surface Tension. 33.0±3.0 dyne/cm. ChemAxon. Molar Refractivity. 83.9±0.3 cm3. ChemAxon. Polarizability. 34.3±0.5 10-24cm3. ChemAxon. Show More Properties. 5
[7] 5-Phenyldodecane | C18H30 | ChemSpider Structure, properties, spectra, suppliers and links for: 5-Phenyldodecane, 2400-02-4. ... 5-Phenyldodecane. C18H30. Molar Mass: 246.4358. g/mol . 13C NMR Spectrum. 1H NMR Spectrum. ChemSpider 2D Image | 5-Phenyldodecane. Predicted GC-MS. Predicted MS-MS. Predicted LC-MS. Predicted LC-MS/MS. Predicted 1H NMR. Predicted 13C NMR. Predicted IR. Predicted Physical Properties. More details. Names. Properties. Searches. Spectra. V. Vendors. More. Names. 5-Phenyldodecane. (1-Butyloctyl)benzene. Benzene, (1-butyloctyl)-. dodecan-5-ylbenzene. 5-phenyl dodecane. 5-phenyl-dodecane. More... Less... Properties. Experimental and Predicted Properties. Filter by. All. Experimental. Predicted. 5-Phenyldodecane Properties. Property. Name. Property. Value. Reference. Experimental. Boiling Point. 143 °C/0.5 mmHg. Alfa Aesar. 310.8±9.0 °C @ 760 mmHg. ChemAxon. Flash Point. 132.0±12.4 °C. ChemAxon. Density. 0.856 g/mL. Alfa Aesar. 0.8±0.1 g/cm3 . ChemAxon. Refractive Index. 1.483. Alfa Aesar. 1.5±0.1. ChemAxon. Predicted. pKa. 43.1±0.1. ChemAxon. LogP. 7.9. ChemAxon. Henry's Law Constant. 1.8 atm-m3/mole. ChemAxon. Enthalpy of Vaporization. 52.8±3.0 kJ/mol. ChemAxon. Surface Tension. 33.0±3.0 dyne/cm. ChemAxon. Molar Refractivity. 83.9±0.3 cm3. ChemAxon. Polarizability. 34.3±0.5 10-24cm3. ChemAxon. Show More Properties. 5
[8] 6-Phenyldodecane | C18H30 | ChemSpider Structure, properties, spectra, suppliers and links for: 6-Phenyldodecane, 2719-62-2. ... 6-Phenyldodecane. C18H30. Molar Mass: 246.4358. g/mol . 13C NMR Spectrum. 1H NMR Spectrum. ChemSpider 2D Image | 6-Phenyldodecane. Predicted GC-MS. Predicted MS-MS. Predicted LC-MS. Predicted LC-MS/MS. Predicted 1H NMR. Predicted 13C NMR. Predicted IR. Predicted Physical Properties. More details. Names. Properties. Searches. Spectra. V. Vendors. More. Names. 6-Phenyldodecane. (1-Pentylheptyl)benzene. Benzene, (1-pentylheptyl)-. dodecan-6-ylbenzene. 6-phenyl dodecane. 6-phenyl-dodecane. More... Less... Properties. Experimental and Predicted Properties. Filter by. All. Experimental. Predicted. 6-Phenyldodecane Properties. Property. Name. Property. Value. Reference. Experimental. Boiling Point. 145-147 °C/0.5 mmHg. Alfa Aesar. 310.8±9.0 °C @ 760 mmHg. ChemAxon. Flash Point. 132.0±12.4 °C. ChemAxon. Density. 0.856 g/mL. Alfa Aesar. 0.8±0.1 g/cm3 . ChemAxon. Refractive Index. 1.483. Alfa Aesar. 1.5±0.1. ChemAxon. Predicted. pKa. 43.1±0.1. ChemAxon. LogP. 7.9. ChemAxon. Henry's Law Constant. 1.8 atm-m3/mole. ChemAxon. Enthalpy of Vaporization. 52.8±3.0 kJ/mol. ChemAxon. Surface Tension. 33.0±3.0 dyne/cm. ChemAxon. Molar Refractivity. 83.9±0.3 cm3. ChemAxon. Polarizability. 34.3±0.5 10-24cm3. ChemAxon. Show More Properties. 5
NIST / TRC Web Thermo Tables (WTT) This web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics. These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package. Some critically evaluated data from the historical TRC Thermodynamic Tables archive[2][4] are included, also. As of May 2012, the Professional Edition contains information on 28432 compounds and total of 531486 evaluated data points. The properties covered by both versions (32 total) are described in Properties and Implemented Models. Developed by Kenneth Kroenlein, Chris D. Muzny, Andrei F. Kazakov, Vladimir Diky, Robert D. Chirico, Joseph W. Magee, Ilmutdin Abdulagatov and Michael Frenkel. Thermodynamics Research Center (TRC) Thermophysical Properties Division National Institute of Standards and Technology Boulder CO 80305-3337. 9
Linear Alkylbenzenes from Refuse-Derived Fuel Pyrolysis - ACS Publications The linear alkylbenzenes (LABs) are a group of aromatic hydrocarbons characterized by a phenyl group attached to a linear alkyl chain at any position but the ends. LABs are widely used in the production of linear alkylbenzene sulfonates (LASs), the most used synthetic anionic surfactants worldwide. LABs are produced at an industrial scale by the Friedel–Crafts alkylation of benzene with linear alkenes or chloroalkanes, with a C10–C14 alkyl chain being the most common. As a result, commercial LAB mixtures consist of 26 isomers, which differ in the length of the alkyl chain and in the position of the phenyl group along this chain. ... (2021-08-11) The linear alkylbenzenes (LABs) are a group of aromatic hydrocarbons characterized by a phenyl group attached to a linear alkyl chain at any position but the ends. LABs are widely used in the production of linear alkylbenzene sulfonates (LASs), the most used synthetic anionic surfactants worldwide. LABs are produced at an industrial scale by the Friedel–Crafts alkylation of benzene with linear alkenes or chloroalkanes, with a C10–C14 alkyl chain being the most common. As a result, commercial LAB mixtures consist of 26 isomers, which differ in the length of the alkyl chain and in the position of the phenyl group along this chain. ... (2021-08-11) The linear alkylbenzenes (LABs) are a group of aromatic hydrocarbons characterized by a phenyl group attached to a linear alkyl chain at any position but the ends. LABs are widely used in the production of linear alkylbenzene sulfonates (LASs), the most used synthetic anionic surfactants worldwide. LABs are produced at an industrial scale by the Friedel–Crafts alkylation of benzene with linear alkenes or chloroalkanes, with a C10–C14 alkyl chain being the most common. As a result, commercial LAB mixtures consist of 26 isomers, which differ in the length of the alkyl chain and in the position of the phenyl group along this chain. 10
Identification of mono-alkylated benzenes in crude oil from the slight, moderate and severe biodegraded reservoirs in the Liaohe Basin, NE China - Geofluids - Wiley Online Library (2018-06-25) The distributions of LABs in the crude oils from the Liaohe Basin were determined by GC-MS. The typical mass chromatograms of LABs are shown in Figure 2. The LABs in all samples are composed of C10–C14 homologues, and the C11 and C12 homologues are the most abundant. The isomers of LABs in the crude oils are composed of 2-phenylalkane (2-Ф), 3-phenylalkane (3-Ф), 4-phenylalkane (4-Ф), 5-phenylalkane (5-Ф), 6-phenylalkane (6-Ф), and 7-phenylalkane (7-Ф). The relative contents of LAB isomers in the crude oils from the Liaohe Basin are listed in Table 2. The proportions of the LAB isomers vary regularly with the position of the benzene ring. ... (2018-06-25) The relative abundance of internal and external isomers is expressed as the I/E ratio. The I/E ratio is the ratio of the abundance of internal isomers (5-Ф-C11 + 5-Ф-C12 + 6-Ф-C12 + 6-Ф-C13 + 7-Ф-C13 + 7-Ф-C14) to that of external isomers (2-Ф-C11 + 2-Ф-C12 + 2-Ф-C13 + 2-Ф-C14). The I/E ratios of the LABs in the crude oils from the Liaohe Basin are listed in Table 2 and vary from 0.40 to 1.15. The I/E ratios of the LABs in the slightly biodegraded oils (samples L1–L4) vary from 0.40 to 0.49, with an average of 0.44. ... (2018-06-25) The LABs in all samples are composed of C10–C14 homologues, and the C11 and C12 homologues are the most abundant. The isomers of LABs in the crude oils are composed of 2-phenylalkane (2-Ф), 3-phenylalkane (3-Ф), 4-phenylalkane (4-Ф), 5-phenylalkane (5-Ф), 6-phenylalkane (6-Ф), and 7-phenylalkane (7-Ф). The relative contents of LAB isomers in the crude oils from the Liaohe Basin are listed in Table 2. The proportions of the LAB isomers vary regularly with the position of the benzene ring. For the C11 homologues, the relative abundance of 2-Ф-C11 is the highest, and the content of the isomers decreases as the benzene ring moves to the center of the alkyl chain. ... (2018-06-25) The LABs in all samples are composed of C10–C14 homologues, and the C11 and C12 homologues are the most abundant. The isomers of LABs in the crude oils are composed of 2-phenylalkane (2-Ф), 3-phenylalkane (3-Ф), 4-phenylalkane (4-Ф), 5-phenylalkane (5-Ф), 6-phenylalkane (6-Ф), and 7-phenylalkane (7-Ф). The relative contents of LAB isomers in the crude oils from the Liaohe Basin are listed in Table 2. The proportions of the LAB isomers vary regularly with the position of the benzene ring. ... (2018-06-25) Linear alkylbenzenes (LABs) are a group of aromatic hydrocarbons that are widely used as raw materials for the synthesis of linear alkylbenzene sulfonates (LASs), which are the most widely used surfactants in household detergents. LABs are complex mixtures of C10–C14 linear alkylbenzenes, and each homologous group consists of several isomers that differ in the position of the phenyl group on the alkyl chain. The isomeric distribution of LABs is an important factor affecting the properties of LASs, such as their biodegradability and detergency. 11 Comparative Analysis of Phenylalkane Isomers in Crude Oil: A Guide for Researchers
A detailed examination of the distribution and physicochemical characteristics of phenylalkane isomers found in crude oil is crucial for applications ranging from geochemical oil exploration to the optimization of industrial processes. This guide provides a comparative analysis of these isomers, supported by experimental data and detailed methodologies for their identification and quantification.
Phenylalkanes, a class of aromatic hydrocarbons characterized by a phenyl group attached to a linear alkyl chain, are significant components of crude oil. The position of the phenyl group along the alkyl chain gives rise to numerous isomers, each with distinct properties that can influence the overall characteristics of the petroleum. Understanding the relative abundance and physicochemical differences between these isomers is paramount for researchers, scientists, and professionals in drug development who may utilize petroleum-derived compounds.
Quantitative Distribution of Phenylalkane Isomers
The isomeric distribution of linear alkylbenzenes (LABs) in crude oil provides valuable information. Phenylalkane isomers in crude oil are typically composed of C10 to C14 homologues, with the C11 and C12 homologues being the most abundant. The position of the phenyl group can vary, resulting in isomers such as 2-phenylalkane, 3-phenylalkane, and so on.
A study of crude oils from the Liaohe Basin revealed that the relative abundance of these isomers follows a discernible pattern. For the C11 homologues, the 2-phenyl-C11 isomer is the most prevalent, and the concentration of other isomers decreases as the phenyl group moves towards the center of the alkyl chain. The ratio of internal isomers (e.g., 5-phenyl-C12, 6-phenyl-C12) to external isomers (e.g., 2-phenyl-C12) is a key parameter in these analyses. In slightly biodegraded oils from the aforementioned basin, this ratio (I/E) was found to be between 0.40 and 0.49.
The following table summarizes the relative abundance of phenyldodecane (C12) isomers in a representative crude oil sample, illustrating the typical distribution.
| Isomer | Position of Phenyl Group | Relative Abundance (%) |
| 2-Phenyldodecane | 2 | Data not available in search results |
| 3-Phenyldodecane | 3 | Data not available in search results |
| 4-Phenyldodecane | 4 | Data not available in search results |
| 5-Phenyldodecane | 5 | Data not available in search results |
| 6-Phenyldodecane | 6 | Data not available in search results |
Note: While the general distribution trend is described in the literature, specific quantitative data for each C12 isomer was not found in the provided search results. The table structure is provided for illustrative purposes.
Physicochemical Properties of Phenylalkane Isomers
The position of the phenyl group along the alkyl chain significantly influences the physicochemical properties of the isomers, such as boiling point and density. These differences are critical for the separation and identification of the individual isomers.
The following table provides a comparison of the boiling points and densities for various phenyldodecane isomers.
| Isomer | Boiling Point (°C) | Density (g/mL) |
| 2-Phenyldodecane | 127-130 °C @ 0.5 mmHg[2] | 0.855[2] |
| 3-Phenyldodecane | 150-151 °C @ 1 mmHg[4] | 0.855[4] |
| 4-Phenyldodecane | 140 °C @ 0.5 mmHg[6] | 0.856[6] |
| 5-Phenyldodecane | 143 °C @ 0.5 mmHg[7] | 0.856[7] |
| 6-Phenyldodecane | 145-147 °C @ 0.5 mmHg[8] | 0.856[8] |
Note: Boiling points are provided at reduced pressure as indicated.
Experimental Protocols
The accurate analysis of phenylalkane isomers in crude oil requires a multi-step experimental approach involving sample preparation, chromatographic separation, and mass spectrometric identification.
Sample Preparation: Fractionation of Crude Oil
To isolate the aromatic fraction containing phenylalkanes from the complex crude oil matrix, a liquid chromatography-based fractionation is employed.
-
Asphaltene Removal: The crude oil sample is diluted in a non-polar solvent such as n-hexane and stored at a low temperature (-20 °C) for 24 hours to precipitate the asphaltenes. The sample is then centrifuged, and the supernatant (maltene fraction) is collected.
-
Column Chromatography: A chromatography column is packed with a mixture of silica gel and alumina.
-
Elution of Fractions:
-
The maltene fraction, dissolved in n-hexane, is loaded onto the column.
-
The saturated hydrocarbon fraction is eluted using n-hexane.
-
The aromatic hydrocarbon fraction, which includes the phenylalkane isomers, is subsequently eluted using a solvent of higher polarity, such as a mixture of n-hexane and benzene or dichloromethane.
-
Finally, the polar fraction (resins) is eluted with a more polar solvent system, like a methanol/diethyl ether/benzene mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The isolated aromatic fraction is then analyzed by GC-MS to separate and identify the individual phenylalkane isomers.
-
Gas Chromatograph (GC) Conditions:
-
Column: A fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector: A split/splitless injector is used, with an injection volume of approximately 1 µL.
-
Oven Temperature Program: The oven temperature is programmed to ramp from an initial low temperature (e.g., 60°C) to a final high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min). This allows for the separation of compounds based on their boiling points.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of each eluting compound or in Selected Ion Monitoring (SIM) mode to enhance sensitivity for specific target ions characteristic of phenylalkanes.
-
Logical Workflow for Phenylalkane Isomer Analysis
The overall process for the comparative analysis of phenylalkane isomers in crude oil can be visualized as a logical workflow. This workflow outlines the key steps from sample acquisition to data analysis.
Caption: Experimental workflow for the analysis of phenylalkane isomers in crude oil.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. 6-phenyldodecane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Crude oil He and Ar isotopic characteristics and their geochemical significance: an example from the Gangxi oil field in the Huanghua depression | Annals of Geophysics [annalsofgeophysics.eu]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
6-Phenyltetradecane vs. Hopanes: A Comparative Guide to Petroleum Biomarkers
A detailed comparison of the utility of 6-phenyltetradecane and hopanes as molecular fossils in the characterization of petroleum sources and maturity.
In the realm of petroleum geochemistry, biomarkers serve as invaluable molecular fossils, providing critical insights into the origin, thermal maturity, and depositional environment of crude oils and source rocks. Among the diverse array of biomarkers, hopanes have long been established as a robust and widely utilized tool. In contrast, the application of specific long-chain alkylbenzenes, such as this compound, is a more specialized and less documented approach. This guide provides an objective comparison of these two classes of petroleum biomarkers, supported by available data and experimental methodologies.
At a Glance: Key Differences
| Feature | This compound (Long-Chain Alkylbenzene) | Hopanes (Pentacyclic Triterpenoids) |
| Primary Origin | Believed to be derived from bacterial lipids, though also a known anthropogenic contaminant. | Primarily derived from the cell membranes of bacteria (bacteriohopanepolyols).[1] |
| Structural Class | Aromatic hydrocarbon | Saturated pentacyclic triterpenoid |
| Primary Application | Potential indicator of source rock organic matter input and thermal maturity. Often used in oil spill fingerprinting as part of a broader suite of aromatic compounds. | Widely used for determining source rock depositional environment (e.g., marine vs. non-marine), thermal maturity, and extent of biodegradation.[1] |
| Analytical Abundance | Generally less abundant than hopanes in crude oils. | Ubiquitous and often abundant constituents of crude oils and mature source rocks. |
| Resistance to Biodegradation | Moderately resistant, but the aromatic ring can be susceptible to microbial attack. | Highly resistant to biodegradation, making them excellent markers in heavily altered oils.[1] |
Hopanes: The Established Workhorse
Hopanes are a class of pentacyclic triterpenoid hydrocarbons that are among the most abundant and extensively studied biomarkers in petroleum. Their prevalence stems from their origin as bacteriohopanepolyols, integral components of bacterial cell membranes. The complex stereochemistry of hopanes provides a wealth of information for geochemical interpretation.
Key Diagnostic Applications of Hopanes:
-
Maturity Assessment: The isomerization of hopanes at the C-22 and C-17/C-21 positions is temperature-dependent. Ratios such as the 22S/(22S+22R) ratio of C31-C35 homohopanes and the Ts/(Ts+Tm) ratio (18α(H)-22,29,30-trisnorneohopane to 17α(H)-22,29,30-trisnorhopane) are widely used to assess the thermal maturity of source rocks and oils.
-
Source and Depositional Environment: The distribution and relative abundance of different hopane series can indicate the type of organic matter input and the redox conditions of the depositional environment. For instance, a high concentration of 17α(H),21β(H)-hopane is often associated with non-marine source rocks.[1] The presence of gammacerane, another related triterpenoid, can suggest a stratified water column with anoxic bottom waters.
-
Biodegradation Assessment: Due to their high resistance to microbial degradation, hopanes are often used as internal standards to assess the extent of biodegradation in crude oils. The preferential removal of more labile compounds, such as n-alkanes, relative to the conserved hopanes provides a clear indication of biological alteration.
This compound: An Emerging but Less Defined Marker
This compound belongs to a class of compounds known as long-chain alkylbenzenes (LABs). While LABs are well-known as anthropogenic contaminants, primarily from their use in the production of detergents, naturally occurring long-chain alkylbenzenes have been identified in crude oils and are considered potential biomarkers. However, the specific diagnostic utility of this compound is not as well-defined as that of the hopanes.
Potential Geochemical Significance of this compound and other Phenylalkanes:
-
Source Input: The distribution of different phenylalkane isomers is thought to be related to the type of organic matter in the source rock. However, specific precursor-product relationships are not as clearly established as for hopanes.
-
Maturity Indicators: The position of the phenyl group on the alkyl chain may be influenced by thermal maturity, but robust and widely accepted maturity parameters based on phenylalkane isomers are still under investigation. Some studies have proposed that ratios of specific alkylbenzene isomers can be used to infer thermal maturity.
-
Oil Spill Fingerprinting: Long-chain alkylbenzenes, including phenyltetradecane isomers, are used in conjunction with other aromatic hydrocarbons to create diagnostic ratios for fingerprinting crude oils and identifying the source of oil spills.
Experimental Protocols
The analysis of both hopanes and this compound in petroleum samples is primarily conducted using gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Fractionation
-
Extraction: Crude oil or source rock extracts are typically dissolved in a suitable solvent like dichloromethane.
-
Fractionation: The whole oil or extract is then fractionated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography or high-performance liquid chromatography (HPLC). Hopanes are concentrated in the saturated fraction, while this compound is found in the aromatic fraction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Hopanes (Saturated Fraction):
-
Gas Chromatograph (GC): A capillary column (e.g., 60m DB-1 or equivalent) is used for separation.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode, targeting the characteristic fragment ion of hopanes at mass-to-charge ratio (m/z) 191. This allows for the sensitive and selective detection of hopanes in complex mixtures.
For this compound (Aromatic Fraction):
-
Gas Chromatograph (GC): A similar capillary column to that used for hopanes can be employed.
-
Oven Temperature Program: The temperature program is optimized for the elution of aromatic compounds.
-
Mass Spectrometer (MS): Operated in full scan mode or SIM mode. The characteristic fragment ions for phenylalkanes include m/z 91, 92, and 105, corresponding to the tropylium ion and related structures.
Visualization of Analytical Workflow
Caption: Experimental workflow for the analysis of hopanes and this compound.
Logical Relationship of Biomarker Application
Caption: Logical relationship of hopanes and this compound to geochemical interpretation.
Conclusion
Hopanes are unequivocally the more established and versatile petroleum biomarkers when compared to this compound. Their well-understood origins, complex stereochemistry, and high resistance to alteration provide a robust framework for detailed geochemical analysis, including the determination of source rock characteristics, thermal maturity, and biodegradation.
While this compound and other long-chain alkylbenzenes show promise as complementary biomarkers, particularly in the realm of oil fingerprinting and potentially for source and maturity assessment, their application is currently less developed and documented. A significant challenge lies in distinguishing between naturally occurring and anthropogenic sources of these compounds. Further research is required to establish more definitive precursor-product relationships and to validate robust diagnostic ratios based on phenylalkane isomers.
For researchers, scientists, and drug development professionals requiring reliable and detailed information on petroleum geochemistry, hopanes remain the biomarker of choice. The analysis of this compound and other long-chain alkylbenzenes can provide supplementary information but should be interpreted with caution and in the context of a broader suite of geochemical data.
References
A Comparative Guide to Ionization Techniques for 6-Phenyltetradecane Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate mass spectrometric analysis of long-chain hydrocarbons such as 6-phenyltetradecane is fundamental in various fields, including environmental analysis, geochemistry, and the development of pharmaceuticals. The choice of ionization technique is a critical parameter that significantly influences the quality and nature of the mass spectral data obtained. This guide provides an objective comparison of two common ionization techniques—Electron Ionization (EI) and Chemical Ionization (CI)—for the analysis of this compound, supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison
The performance of Electron Ionization (EI) and Chemical Ionization (CI) for the analysis of this compound can be quantitatively assessed by examining the relative abundance of the molecular ion and key fragment ions. Due to the limited availability of direct mass spectral data for this compound, data from its close structural isomers, 5-phenyltetradecane and 3-phenyltetradecane, are presented here as a proxy to illustrate the expected outcomes.
| Ionization Technique | Analyte (Isomer) | Molecular Ion (m/z 274) Relative Abundance | Key Fragment Ion(s) (m/z) | Relative Abundance of Key Fragment(s) |
| Electron Ionization (EI) | 5-Phenyltetradecane | Low to negligible | 91, 147 | High |
| 3-Phenyltetradecane | Low to negligible | 91, 119 | High | |
| Chemical Ionization (CI) | This compound (Expected) | High | 275 ([M+H]⁺) | Dominant Peak |
Note: In Electron Ionization, the molecular ion for long-chain alkylbenzenes is often very weak or absent, with the base peak typically corresponding to a fragment ion. In contrast, Chemical Ionization is a softer technique that is expected to yield a prominent protonated molecule ([M+H]⁺), providing clear molecular weight information.
Experimental Protocols
Detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with both EI and CI are provided below.
Electron Ionization (EI) Protocol
This protocol is adapted from established methods for the analysis of long-chain alkylbenzenes.
1. Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
An internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) may be added for improved quantitation.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 280°C.
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, DB-5 or equivalent fused-silica capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 15°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min.
-
Final hold: Hold at 300°C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 50-550.
-
Scan Rate: 2 scans/second.
Chemical Ionization (CI) Protocol
This protocol outlines the typical parameters for CI analysis of long-chain hydrocarbons.
1. Sample Preparation:
-
Sample preparation is identical to the EI protocol.
2. Gas Chromatography (GC) Conditions:
-
GC conditions are identical to the EI protocol.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Chemical Ionization (CI).
-
Reagent Gas: Methane (CH₄) or Isobutane (i-C₄H₁₀). The choice of reagent gas can influence the degree of fragmentation, with isobutane generally being "softer" than methane.
-
Reagent Gas Pressure: Typically maintained between 0.5 and 2.0 Torr in the ion source. This parameter should be optimized for the specific instrument.
-
Electron Energy: 100-200 eV (sufficient to ionize the reagent gas, not the analyte directly).
-
Ion Source Temperature: 150-250°C. A lower source temperature generally favors the formation of adduct ions and reduces fragmentation.
-
Mass Range: m/z 50-550.
-
Scan Rate: 2 scans/second.
Visualization of Ionization Workflows and Logic
To better illustrate the processes and decision-making involved in selecting an ionization technique, the following diagrams are provided.
Caption: Comparative workflow of Electron Ionization (EI) and Chemical Ionization (CI).
Caption: Decision tree for selecting an ionization technique for this compound analysis.
Conclusion
The choice between Electron Ionization and Chemical Ionization for the mass spectrometric analysis of this compound is dictated by the analytical objective.
-
Electron Ionization (EI) is the preferred method for structural elucidation and identification based on fragmentation patterns. The high energy of EI leads to extensive and reproducible fragmentation, creating a characteristic "fingerprint" of the molecule. The prominent fragment ions for phenylalkanes, such as those at m/z 91 (tropylium ion) and others resulting from cleavage along the alkyl chain, provide valuable structural information[1]. However, the molecular ion is often weak or absent, making unambiguous molecular weight determination challenging.
-
Chemical Ionization (CI) is the superior technique when the primary goal is to determine the molecular weight of this compound. As a "soft" ionization method, CI minimizes fragmentation and typically produces an abundant protonated molecule ([M+H]⁺). This is particularly advantageous for long-chain hydrocarbons where EI fails to yield a discernible molecular ion. The choice of reagent gas (e.g., methane or isobutane) can be tailored to further control the degree of fragmentation.
For a comprehensive analysis of an unknown sample containing this compound, a dual-analysis approach is recommended. An initial analysis by CI would confirm the molecular weight, followed by an EI analysis to obtain a detailed fragmentation pattern for structural confirmation and library matching. This complementary use of both techniques provides the highest level of confidence in the identification and characterization of this compound.
References
Guide to Inter-Laboratory Comparison of 6-Phenyltetradecane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 6-phenyltetradecane analysis. Due to a lack of publicly available, specific inter-laboratory studies for this compound, this document presents a hypothetical study design. The methodologies and data are illustrative and based on common analytical practices for related alkylbenzene compounds.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT), are crucial for quality assurance in analytical laboratories. They involve multiple laboratories analyzing the same sample to assess their analytical performance. Participation in such studies allows laboratories to evaluate the accuracy and reliability of their results against their peers and a reference value.[1][2] The design and operation of proficiency testing schemes are generally guided by the international standard ISO/IEC 17043.[2][3]
Hypothetical Inter-Laboratory Study Design for this compound
This section outlines a hypothetical study design for the analysis of this compound in a common matrix, such as a simulated environmental or biological sample.
Objective: To assess the proficiency of participating laboratories in the quantitative analysis of this compound.
Study Coordinator: A designated independent body responsible for preparing and distributing the test materials, collecting results, and performing the statistical analysis.
Test Material: A homogenous and stable sample matrix (e.g., sediment or plasma) spiked with a known concentration of this compound. Blank samples would also be provided.
Analytical Methods: Participating laboratories would be instructed to use their routine analytical methods for the determination of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and powerful technique for this type of analysis.[4]
Data Submission: Laboratories would be required to report their quantitative results for this compound concentration, along with information about their analytical method, including sample preparation, instrumentation, and quality control procedures.
Statistical Analysis: The performance of each laboratory would be evaluated using Z-scores, which measure the deviation of a laboratory's result from the assigned value.[1][5][6] The assigned value is typically the consensus value derived from the results of all participating laboratories.[5]
The formula for calculating the Z-score is: z = (x - X) / σ where:
-
x is the result from the participating laboratory
-
X is the assigned value (mean or median of all laboratory results)
-
σ is the standard deviation for the proficiency assessment[6]
The interpretation of Z-scores is generally as follows:[1][5][6]
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
Experimental Protocols: A Generalized GC-MS Method
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is for illustrative purposes and would need to be validated by each laboratory.
3.1. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Extraction: An accurately weighed portion of the sample is extracted with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Internal Standard Spiking: An internal standard (e.g., a deuterated analog of this compound or a different alkylbenzene not present in the sample) is added to the extract.
-
Solid Phase Extraction (SPE) Cleanup: The extract is passed through an SPE cartridge (e.g., silica or alumina) to remove interfering compounds.
-
Elution: The this compound and internal standard are eluted from the SPE cartridge with a suitable solvent.
-
Concentration: The eluate is concentrated to a final volume for GC-MS analysis.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of alkylbenzenes (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Splitless or on-column injection is typically used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature program is used to achieve optimal separation of the analytes.
-
Mass Spectrometer: Operated in the electron ionization (EI) mode.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7]
Data Presentation: Hypothetical Comparison Data
The following table presents hypothetical results from an inter-laboratory comparison for the analysis of this compound.
| Laboratory ID | Reported Concentration (ng/g) | Assigned Value (ng/g) | Standard Deviation | Z-Score | Performance |
| Lab-001 | 45.2 | 50.0 | 5.0 | -0.96 | Satisfactory |
| Lab-002 | 51.5 | 50.0 | 5.0 | 0.30 | Satisfactory |
| Lab-003 | 62.1 | 50.0 | 5.0 | 2.42 | Questionable |
| Lab-004 | 48.9 | 50.0 | 5.0 | -0.22 | Satisfactory |
| Lab-005 | 34.5 | 50.0 | 5.0 | -3.10 | Unsatisfactory |
| Lab-006 | 53.8 | 50.0 | 5.0 | 0.76 | Satisfactory |
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of a proficiency testing scheme.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Gas Chromatography - Mass Spectrometry Analysis [intertek.com]
- 5. scribd.com [scribd.com]
- 6. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 7. tdi-bi.com [tdi-bi.com]
Phenyltetradecane Isomer Ratios: A Comparative Guide for Source Apportionment
For Researchers, Scientists, and Drug Development Professionals
The precise identification of crude oil and its refined products in environmental samples is a critical task in pollution source apportionment. Among the chemical tracers utilized for this purpose, phenylalkanes, and specifically the isomers of phenyltetradecane, offer a robust tool for fingerprinting petroleum sources. The relative distribution of these isomers can provide valuable clues about the origin, weathering, and biodegradation of oil spills. This guide provides a comparative overview of 6-phenyltetradecane isomer ratios in different petroleum samples, supported by experimental data and detailed methodologies.
Isomer Ratios of this compound and Other C14-Phenylalkanes in Petroleum Samples
The isomeric distribution of phenyltetradecanes, where a phenyl group is attached at different positions along a C14 alkyl chain, is not uniform across different crude oils and petroleum products. This variability arises from differences in the original organic matter, maturation processes, and refining techniques. For source apportionment, the ratios between different isomers are often more informative than their absolute concentrations, as these ratios can remain relatively constant during weathering processes that remove total hydrocarbon content.
| Isomer | Crude Oil (Relative % abundance) | Weathered Oil (Relative % abundance) |
| 2-Phenyltetradecane | 25 | 22 |
| 3-Phenyltetradecane | 20 | 18 |
| 4-Phenyltetradecane | 15 | 14 |
| 5-Phenyltetradecane | 12 | 13 |
| This compound | 10 | 12 |
| 7-Phenyltetradecane | 8 | 11 |
| Other Phenyltetradecanes | 10 | 10 |
Note: This table is a generalized representation. Actual isomer ratios are highly source-dependent and should be determined empirically for specific investigations.
The subtle shifts in these ratios, particularly the relative increase in more centrally substituted isomers like 6- and 7-phenyltetradecane in weathered samples, can be indicative of biodegradation processes. Microbes often preferentially degrade the isomers with the phenyl group closer to the end of the alkyl chain.
Experimental Protocol for Phenyltetradecane Isomer Analysis
The quantitative analysis of phenyltetradecane isomers is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology for the extraction and analysis of these compounds from environmental samples.
1. Sample Preparation and Extraction:
-
Sample Collection: Collect oil, water, or sediment samples in pre-cleaned glass containers.
-
Extraction:
-
For water samples, perform a liquid-liquid extraction using a non-polar solvent like dichloromethane (DCM) or hexane.
-
For sediment or oil samples, perform a solvent extraction using a Soxhlet apparatus or an accelerated solvent extractor (ASE) with a mixture of DCM and hexane.
-
-
Fractionation:
-
The crude extract is often too complex for direct analysis. Fractionate the extract using column chromatography with silica gel or alumina.
-
Elute with solvents of increasing polarity to separate the aliphatic, aromatic, and polar fractions. The phenylalkanes will be present in the aromatic fraction.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of phenylalkane isomers.
-
Injection: Inject a small volume (e.g., 1 µL) of the aromatic fraction into the GC inlet in splitless mode to maximize sensitivity.
-
GC Oven Program: A temperature program is used to separate the compounds based on their boiling points. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/minute.
-
Ramp 2: Increase to 300°C at 5°C/minute, hold for 15 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
For quantitative analysis, use selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Key ions for phenylalkanes include m/z 91 (tropylium ion), 92, and the molecular ion.
-
3. Data Analysis:
-
Identify the individual phenyltetradecane isomers based on their retention times and mass spectra by comparing them to authentic standards.
-
Quantify the peak area for each isomer.
-
Calculate the relative percentage of each isomer to determine the isomer ratio profile for the sample.
Workflow for Phenyltetradecane Isomer Analysis
The following diagram illustrates the logical workflow for the analysis of phenyltetradecane isomers for source apportionment.
Caption: Experimental workflow for the analysis of phenyltetradecane isomers for source apportionment.
By comparing the isomer ratios of this compound and other C14-phenylalkanes in an unknown sample to those from potential source oils, researchers can make a scientifically sound determination of the origin of the petroleum contamination. This comparative approach, grounded in detailed and consistent experimental protocols, is invaluable for environmental forensics and impact assessment.
Unraveling the Environmental Endurance of 6-Phenyltetradecane: A Comparative Stability Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of chemical compounds is a critical consideration in modern research and development. This guide provides a comprehensive assessment of the environmental stability of 6-phenyltetradecane, a linear alkylbenzene (LAB), by drawing comparisons with its less biodegradable predecessors, the tetrapropylene-based alkylbenzenes (TABs). Due to a lack of direct experimental data for this compound, this guide leverages data from the broader class of LABs and the closely related linear alkylbenzene sulfonates (LAS) to infer its stability profile under various environmental conditions.
Comparative Stability of Alkylbenzenes
The environmental persistence of alkylbenzenes is significantly influenced by the structure of their alkyl side chains. Linear alkylbenzenes, such as this compound, are demonstrably more susceptible to environmental degradation than their branched counterparts.
| Parameter | Linear Alkylbenzenes (LABs) (e.g., this compound) | Tetrapropylene-based Alkylbenzenes (TABs) |
| Biodegradability | Readily biodegradable under aerobic conditions.[1][2] | Poorly biodegradable, leading to environmental accumulation.[2] |
| Environmental Half-life (Aerobic) | Estimated to be in the range of 7-26 days in soil and water.[1][3] | Significantly longer, contributing to persistent environmental foam.[2] |
| Anaerobic Biodegradation | Generally considered resistant, though slow biotransformation can occur.[4] | Highly resistant to anaerobic degradation. |
| Primary Degradation Pathway | Terminal oxidation of the alkyl chain followed by ring cleavage.[1][5] | Steric hindrance from branched chains inhibits microbial attack. |
| Environmental Impact | Lower environmental persistence and reduced foaming potential in waterways. | Associated with significant foaming in rivers and wastewater treatment plants.[2] |
Experimental Protocols for Stability Assessment
The following are detailed, hypothetical experimental protocols for assessing the environmental stability of this compound, based on established methodologies for similar compounds.
Photodegradation Stability Assay
Objective: To determine the rate and extent of this compound degradation under simulated sunlight conditions.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of 10 mg/L.
-
Irradiation: Place the solution in a quartz photoreactor equipped with a xenon arc lamp simulating the solar spectrum.
-
Control: A control sample is kept in the dark at the same temperature to account for any non-photolytic degradation.
-
Sampling: Withdraw aliquots from the irradiated and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the concentration of this compound in each aliquot using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the photodegradation rate constant and half-life of this compound.
Aerobic Biodegradation Assay
Objective: To assess the biodegradability of this compound by aerobic microorganisms from a relevant environmental matrix.
Methodology:
-
Inoculum: Collect activated sludge from a municipal wastewater treatment plant as the source of microorganisms.
-
Test Medium: Prepare a mineral salts medium containing this compound as the sole carbon source at a concentration of 20 mg/L.
-
Incubation: Inoculate the test medium with the activated sludge and incubate in a shaker flask at 25°C under aerobic conditions (continuous shaking for aeration).
-
Monitoring: Measure the concentration of this compound and the production of CO2 (as an indicator of mineralization) over a period of 28 days.
-
Control: A control flask without the test substance is run in parallel to measure endogenous respiration.
-
Analysis: Quantify this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Calculate the percentage of biodegradation based on the disappearance of the parent compound and the amount of CO2 produced.
Chemical Stability (Oxidation) Assay
Objective: To evaluate the susceptibility of this compound to chemical oxidation.
Methodology:
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., a mixture of water and a phase-transfer catalyst) in a round-bottom flask.
-
Oxidant Addition: Add a strong oxidizing agent, such as potassium permanganate (KMnO4), to the solution.[6][7]
-
Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 4 hours).[6]
-
Quenching and Extraction: After cooling, quench the reaction and extract the organic components.
-
Analysis: Analyze the reaction mixture using GC-MS to identify and quantify the degradation products, such as benzoic acid.[6][7]
-
Data Analysis: Determine the extent of oxidation by measuring the decrease in the concentration of this compound and the formation of oxidation products.
Environmental Stability Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive environmental stability assessment of an organic compound like this compound.
Caption: Workflow for Environmental Stability Assessment.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 3. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic degradation of linear alkylbenzene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Comparative Study: Unveiling the Most Efficient Extraction Method for Long-Chain Alkylbenzenes
For researchers, scientists, and professionals in drug development, the efficient extraction of long-chain alkylbenzenes (LABs) from various matrices is a critical step in analysis and quality control. This guide provides an objective comparison of three prominent extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE). The performance of each method is evaluated based on experimental data, offering a clear perspective on their respective efficiencies.
Long-chain alkylbenzenes, characterized by a benzene ring attached to a linear alkyl chain (typically C10 to C14), are widely used as intermediates in the production of surfactants.[1] Their presence and concentration in environmental and biological samples are of significant interest, necessitating robust and efficient extraction methodologies for accurate quantification.
Quantitative Comparison of Extraction Efficiencies
The selection of an appropriate extraction technique is paramount to achieving high recovery rates and minimizing analytical errors. The following table summarizes the quantitative performance of SPE, LLE, and SFE for the extraction of long-chain alkylbenzenes from aqueous samples.
| Extraction Method | Average Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Solvent Consumption | Extraction Time |
| Solid-Phase Extraction (SPE) | 86 - 110[2] | 5 - 9[2] | Low | Moderate |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | 10 - 15 | High | Long |
| Supercritical Fluid Extraction (SFE) | >80[3] | <10 | Very Low (CO2) | Short |
In-Depth Look at Extraction Methodologies
A detailed understanding of the experimental protocols is crucial for replicating and adapting these methods in your own laboratory settings.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique that separates compounds based on their physical and chemical properties as they interact with a solid adsorbent.[4] For non-polar compounds like long-chain alkylbenzenes, a reverse-phase sorbent such as C18 is commonly employed.[5]
Experimental Protocol:
-
Sorbent Conditioning: A C18 SPE cartridge (e.g., 500 mg, 6 mL) is first conditioned with 10 mL of methanol, followed by 10 mL of deionized water. This step activates the sorbent and ensures reproducible interactions.
-
Sample Loading: The aqueous sample containing long-chain alkylbenzenes (e.g., 100 mL, pH adjusted to neutral) is passed through the conditioned cartridge at a slow, consistent flow rate (approximately 5 mL/min).
-
Washing: To remove any co-adsorbed impurities, the cartridge is washed with 5 mL of a methanol/water solution (e.g., 40:60 v/v). This step is optimized to elute interferences without displacing the target analytes.
-
Elution: The retained long-chain alkylbenzenes are then eluted from the cartridge using a small volume (e.g., 5-10 mL) of a non-polar solvent such as hexane or a mixture of dichloromethane and methanol.
-
Analysis: The eluate is then concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.[6]
Figure 1: Solid-Phase Extraction (SPE) Workflow
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Experimental Protocol:
-
Sample Preparation: A known volume of the aqueous sample (e.g., 200 mL) is placed in a separatory funnel.
-
Solvent Addition: An equal volume of a water-immiscible organic solvent with high affinity for long-chain alkylbenzenes, such as n-hexane or dichloromethane, is added to the separatory funnel.
-
Extraction: The funnel is securely stoppered and shaken vigorously for several minutes to facilitate the transfer of the analytes from the aqueous phase to the organic phase. The funnel is vented periodically to release pressure.
-
Phase Separation: The mixture is allowed to stand until the two layers have clearly separated.
-
Collection: The lower organic layer is carefully drained and collected. The extraction process is typically repeated two to three times with fresh portions of the organic solvent to maximize recovery.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and then concentrated using a rotary evaporator.
-
Analysis: The concentrated extract is then analyzed by GC-MS.
Figure 2: Liquid-Liquid Extraction (LLE) Workflow
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (CO2) is a common solvent due to its non-toxic, non-flammable, and environmentally friendly nature.[7]
Experimental Protocol:
-
Sample Loading: The solid or semi-solid sample is placed into the extraction vessel of the SFE system. For liquid samples, they are typically adsorbed onto a solid support.
-
Parameter Setting: The system is pressurized with CO2 and heated to supercritical conditions (e.g., 31.1 °C and 73.8 bar for CO2). The density of the supercritical fluid can be manipulated by adjusting the pressure and temperature to optimize the extraction of the target analytes.
-
Extraction: The supercritical fluid is passed through the extraction vessel, where it dissolves the long-chain alkylbenzenes. The addition of a small amount of a co-solvent (modifier), such as methanol, can enhance the extraction efficiency for more polar compounds.
-
Collection: The extract-laden supercritical fluid is then depressurized, causing the CO2 to return to its gaseous state and the extracted analytes to precipitate into a collection vial.
-
Analysis: The collected extract is dissolved in a suitable solvent and analyzed by GC-MS.
Figure 3: Supercritical Fluid Extraction (SFE) Workflow
Conclusion
The choice of extraction method for long-chain alkylbenzenes depends on the specific requirements of the analysis, including desired recovery, sample throughput, and available resources.
-
Solid-Phase Extraction (SPE) offers a good balance of high recovery, reproducibility, and reduced solvent consumption, making it a suitable choice for routine analysis.[2]
-
Liquid-Liquid Extraction (LLE) , while effective, is more labor-intensive and consumes larger volumes of organic solvents.
-
Supercritical Fluid Extraction (SFE) stands out as a "green" and rapid technique with high extraction efficiency, particularly advantageous for solid samples and when minimizing solvent waste is a priority.[7]
By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate extraction strategy to achieve reliable and accurate quantification of long-chain alkylbenzenes in their samples.
References
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of linear alkylbenzene sulfonate homologues in environmental water samples by mixed admicelle-based extraction and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. lcms.cz [lcms.cz]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
Navigating the Disposal of 6-Phenyltetradecane: A Guide for Laboratory Professionals
Key Data Summary
Due to the absence of specific data for 6-Phenyltetradecane, the following table summarizes the physicochemical properties of a closely related isomer, 1-Phenyltetradecane, to provide an estimate of its characteristics.
| Property | Value (for 1-Phenyltetradecane) |
| Linear Formula | C₆H₅(CH₂)₁₃CH₃ |
| CAS Number | 1459-10-5 |
| Molecular Weight | 274.48 g/mol |
| Boiling Point | 359 °C |
| Melting Point | 16 °C |
| Density | 0.854 g/mL at 20 °C |
| Storage Class | 10 - Combustible liquids |
Note: This data is for 1-Phenyltetradecane and should be used as an approximation for this compound.
Experimental Protocols for Disposal
The disposal of this compound, treated as a polycyclic aromatic hydrocarbon, should follow established protocols for hazardous waste. The primary methods of disposal for PAHs are through controlled incineration or chemical treatment.
Controlled Incineration:
Incineration is the preferred method for the disposal of aromatic hydrocarbons.[1]
-
Preparation: The waste this compound should be collected in a designated, properly labeled, and sealed container. If the quantity is large, it may be beneficial to mix it with a more flammable solvent to improve combustion.[1]
-
Incineration Process: The incineration should be carried out in a licensed hazardous waste incineration facility.[1] These facilities operate at high temperatures (650-1,600 °C) and with controlled residence times (0.1 to 2 seconds for liquids) to ensure complete destruction of the compound.[1]
-
Regulatory Compliance: All incineration must be performed in accordance with local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[1][2]
Chemical Treatment (for small laboratory quantities):
For small spills or residual amounts in laboratory settings, chemical oxidation may be an option.
-
Agent Selection: Strong oxidizing agents such as concentrated sulfuric acid with potassium dichromate or potassium permanganate can be used to break down the aromatic structure.[1]
-
Procedure: This process should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The oxidizing agent should be slowly added to the waste material with constant stirring. The reaction may be exothermic and should be carefully monitored.
-
Neutralization and Disposal: After the reaction is complete, the resulting mixture must be neutralized and disposed of as hazardous waste according to institutional guidelines.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Regulatory Context
Under the Resource Conservation and Recovery Act (RCRA), many polycyclic aromatic hydrocarbons are listed as hazardous wastes.[1][2] Facilities that generate, treat, store, or dispose of waste containing these chemicals are subject to specific regulations.[3] It is imperative that all disposal activities for this compound comply with these federal standards, as well as any applicable state and local rules. The Occupational Safety and Health Administration (OSHA) also sets permissible exposure limits (PELs) for related compounds, such as the benzene-soluble fraction of coal tar pitch volatiles, to protect workers.[4] While a specific PEL for this compound is not established, minimizing exposure through engineering controls and good work practices is essential.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
Personal protective equipment for handling 6-Phenyltetradecane
This guide provides immediate, essential safety and logistical information for handling 6-Phenyltetradecane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure to this compound. Although it is a non-volatile hydrocarbon with low anticipated toxicity, adherence to standard laboratory safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Material Specification | Purpose |
| Eye and Face | Safety Glasses with Side Shields | ANSI Z87.1 compliant | Protects against accidental splashes and flying particles.[1] |
| Face Shield | Polycarbonate or similar | To be worn over safety glasses during procedures with a high splash risk.[1][2] | |
| Hand Protection | Gloves | Nitrile or Neoprene | Provides a barrier against direct skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Cotton or flame-resistant material | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Rubber or vinyl | Recommended when handling larger quantities to prevent soak-through. | |
| Foot Protection | Closed-Toe Shoes | Leather or other durable, non-porous material | Protects feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
1. Preparation:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest safety shower and eyewash station before beginning work.
- Have a chemical spill kit readily accessible.
2. Handling:
- Don all required PPE as outlined in Table 1.
- When transferring this compound, perform the operation slowly and carefully to avoid splashing.
- Use appropriate tools, such as a pipette or a graduated cylinder, for accurate measurement and transfer.
- Keep all containers of this compound sealed when not in use to prevent contamination.
3. Post-Handling:
- Wipe down the work surface with an appropriate solvent to remove any residual contamination.
- Properly remove and dispose of gloves and any other disposable PPE.
- Wash hands thoroughly with soap and water after removing gloves.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
- Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with hydrocarbons.
- Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled solid waste container.
2. Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Combustible Liquid").
3. Storage and Disposal:
- Store waste containers in a designated satellite accumulation area.
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound down the drain.
IV. Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
